8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
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Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYAUUMFSRUGHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406457 | |
| Record name | 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497261-38-8 | |
| Record name | 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 497261-38-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a heterocyclic compound belonging to the tetrahydro-γ-carboline class. This molecule has garnered significant interest in medicinal chemistry, particularly for its role as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document outlines its chemical properties, a proposed synthetic route based on established methodologies, and its known biological activities and mechanism of action. Due to the limited availability of specific experimental data in the public domain, this guide also highlights areas where further research is required to fully characterize this compound.
Chemical and Physical Properties
This compound is a brominated derivative of the tetracyclic tetrahydro-γ-carboline scaffold. The presence of the bromine atom at the 8th position significantly influences its electronic properties and potential for further chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 497261-38-8 | [1] |
| Molecular Formula | C₁₁H₁₁BrN₂ | [1] |
| Molecular Weight | 251.12 g/mol | [1] |
| Appearance | Not specified in literature (likely a solid) | - |
| Melting Point | Not reported | - |
| Solubility | Not reported | - |
| Storage Conditions | 2-8°C, protected from light, stored under inert gas | [2] |
Synthesis and Characterization
The synthesis of this compound can be achieved through the well-established Fischer indole synthesis.[3] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazine with a cyclic ketone.
Proposed Experimental Protocol: Fischer Indole Synthesis
This proposed protocol is based on general procedures for the synthesis of 8-substituted tetrahydro-γ-carbolines.[3]
Reaction Scheme:
Materials:
-
(4-bromophenyl)hydrazine hydrochloride
-
4-piperidone hydrochloride monohydrate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and 4-piperidone hydrochloride monohydrate (1.1 eq) in ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for a specified time (monitoring by TLC is recommended to determine completion).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Note: The specific reaction time, temperature, and purification solvent system would need to be optimized for this particular substrate.
Characterization Data
Specific spectroscopic data for this compound is not currently available in the peer-reviewed literature. The following table outlines the expected analytical characterization that should be performed.
Table 2: Required Analytical Data for Characterization
| Analysis | Expected Information |
| ¹H-NMR | Chemical shifts and coupling constants for aromatic and aliphatic protons. |
| ¹³C-NMR | Chemical shifts for all carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C-H, C=C, and C-Br bonds. |
| Melting Point | A sharp melting point range indicating the purity of the compound. |
Biological Activity and Mechanism of Action
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a novel chemotype of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators. CFTR is a chloride and bicarbonate channel, and mutations in the CFTR gene cause cystic fibrosis. Potentiators are small molecules that enhance the channel gating function of the CFTR protein, thereby increasing ion transport.
Role as a CFTR Potentiator
Studies on analogs have shown that compounds with the tetrahydro-γ-carboline core can rescue the gating defect of mutant CFTR proteins, such as the F508del and G551D mutations. While the specific efficacy and potency of the 8-bromo derivative have not been reported, its structural similarity to active compounds suggests it would likely exhibit similar activity.
Signaling Pathway and Mechanism of Action
CFTR channel gating is a complex process involving ATP binding and hydrolysis at the nucleotide-binding domains (NBDs) and phosphorylation of the regulatory (R) domain. In many CF-causing mutants, the channel remains closed despite the presence of ATP. CFTR potentiators are thought to bind to the CFTR protein and allosterically modulate its conformation to favor the open state, thus restoring the flow of ions.
The following diagram illustrates the general mechanism of CFTR potentiation.
Caption: General mechanism of CFTR potentiation by small molecules.
Experimental Workflow for Assessing CFTR Potentiator Activity
The activity of CFTR potentiators is typically assessed using electrophysiological techniques, such as the Ussing chamber assay, or with cell-based fluorescence assays.
Caption: Experimental workflow for evaluating CFTR potentiator activity.
Other Potential Biological Activities
While the primary focus has been on its role as a CFTR potentiator, the broader class of γ-carbolines has been investigated for a range of other biological activities, including:
-
Anticancer Activity: Some γ-carboline derivatives have shown potent inhibitory activity against various cancer cell lines.[3]
-
Neuropharmacological Effects: The structural similarity of the carboline scaffold to various neurotransmitters suggests potential applications in treating neurological disorders.
Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. Key areas for future research include:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full spectroscopic and physical characterization are essential for facilitating further research.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the tetrahydro-γ-carboline core, particularly at the bromine position, could lead to the discovery of more potent and selective CFTR potentiators.
-
Elucidation of the Precise Binding Site: Computational docking and experimental studies are needed to determine the exact binding site and molecular interactions of this compound with the CFTR protein. This knowledge would enable rational drug design for next-generation modulators.
-
Investigation of Other Therapeutic Applications: Exploring the potential of this compound and its derivatives in other disease areas, such as oncology and neurology, is warranted based on the known activities of the γ-carboline class.
Conclusion
This compound is a valuable chemical entity with demonstrated potential as a CFTR potentiator. While a complete dataset for this specific molecule is not yet available, the existing knowledge of the tetrahydro-γ-carboline class provides a strong foundation for its further investigation and development. This technical guide serves as a resource for researchers in the field, summarizing the current state of knowledge and highlighting the key areas for future exploration to unlock the full therapeutic potential of this promising compound.
References
An In-depth Technical Guide on the Physicochemical Properties of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a heterocyclic compound belonging to the pyridoindole family, has garnered significant interest in medicinal chemistry.[1] Its structural scaffold is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Notably, it serves as a precursor for the development of kinase inhibitors, particularly those targeting the c-Met receptor tyrosine kinase, which is implicated in cancer progression.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and visualizes its role in the context of the c-Met signaling pathway.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrN₂ | [1][2] |
| Molecular Weight | 251.12 g/mol | [1][2] |
| CAS Registry Number | 497261-38-8 | [1] |
| Exact Mass | 250.011 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| LogP | Data not available | |
| Aqueous Solubility | Data not available |
Synthesis and Characterization
The synthesis of this compound typically involves the bromination of the parent compound, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.[1] A common synthetic route employs the Fischer indole synthesis to form the core tetrahydro-γ-carboline structure, followed by bromination.[1]
Biological Activity and Signaling Pathway
This compound is recognized as an intermediate in the development of c-Met inhibitors.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, motility, migration, and invasion. Aberrant activation of this pathway is a factor in the progression of various cancers. The compound is believed to exert its effect by binding to the active site of the c-Met receptor, thereby inhibiting its kinase activity and suppressing cancer cell growth.
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to experimentally determine the physicochemical properties of this compound, the following established protocols are recommended.
Melting Point Determination
The melting point can be determined using the capillary method.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range.
-
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Apparatus: pH meter, burette, stirrer, beaker.
-
Procedure:
-
A solution of the compound with a known concentration is prepared.
-
A standardized titrant (acid or base) is gradually added to the solution.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
LogP (Octanol-Water Partition Coefficient) Determination
The shake-flask method is the standard for experimental LogP determination.
-
Apparatus: Separatory funnel, shaker, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.
-
The mixture is shaken until equilibrium is reached.
-
The octanol and water phases are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique.
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Aqueous Solubility Determination
The equilibrium solubility method can be employed to determine aqueous solubility.
-
Apparatus: Vials, shaker or stirrer, filtration or centrifugation equipment, analytical instrument (e.g., HPLC, UV-Vis).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of water or a buffer solution of a specific pH.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The undissolved solid is removed by filtration or centrifugation.
-
The concentration of the dissolved compound in the supernatant is quantified using a calibrated analytical method.
-
Conclusion
This compound is a compound of significant interest due to its role as a key building block in the synthesis of potential therapeutic agents, particularly c-Met inhibitors. While its fundamental properties are documented, a comprehensive experimental characterization of its physicochemical properties remains an area for further investigation. The experimental protocols provided in this guide offer a framework for researchers to obtain this valuable data, which is crucial for advancing drug discovery and development efforts centered around this promising scaffold.
References
Technical Guide: 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical properties, reliable suppliers, and its role as a key intermediate in the synthesis of pharmacologically active molecules. Furthermore, it delves into the biological context of the broader 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold as a novel class of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators.
Chemical Properties and Supplier Information
This compound is a brominated heterocyclic compound belonging to the pyridoindole family. Its structure combines a pyridine ring fused to an indole system, with the bromine atom at position 8 influencing its reactivity and potential for further chemical modifications.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 497261-38-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁BrN₂ | [1][2][3] |
| Molecular Weight | 251.12 g/mol | [1][3] |
| Purity | ≥98% | [2] |
Verified Suppliers
| Supplier | Website | Notes |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Product for research use only. Certificate of Analysis available for lot-specific data.[1] |
| Zibo Hangyu Biotechnology | --INVALID-LINK-- | Offers the compound with a stated purity of 98%.[2] |
| Sinfoo Biotech | --INVALID-LINK-- | Lists the compound with its key identifiers.[3] |
| Benchchem | --INVALID-LINK-- | Provides the compound for research purposes. |
| Aladdin | --INVALID-LINK-- | Offers various quantities of the compound.[4] |
Biological Significance: A Scaffold for CFTR Potentiators
Recent research has identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators.[5] CFTR is a chloride channel, and mutations in the CFTR gene can lead to cystic fibrosis. Potentiators are a class of drugs that enhance the function of mutated CFTR proteins that are present on the cell surface, thereby restoring chloride ion flow.[6]
The discovery of this new chemical scaffold opens avenues for the development of novel therapeutics for cystic fibrosis, particularly for patients with gating mutations. The 8-bromo substitution on this scaffold provides a versatile handle for synthetic chemists to generate a library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocols
The following is a representative experimental protocol for a high-throughput screening (HTS) assay to identify CFTR potentiators, based on methodologies described in the scientific literature for the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold.[5][7]
High-Throughput Screening for CFTR Potentiators using a YFP-Based Assay
Objective: To identify compounds that potentiate the activity of mutant CFTR channels expressed in a mammalian cell line.
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and the mutant CFTR of interest (e.g., F508del-CFTR).
Principle: The assay measures the rate of iodide influx into the cells, which quenches the YFP fluorescence. Increased CFTR channel activity leads to a faster rate of iodide influx and a more rapid decrease in fluorescence.
Materials:
-
FRT cell line co-expressing mutant CFTR and YFP
-
Assay plates (e.g., 96-well or 384-well black, clear bottom)
-
Test compounds (dissolved in DMSO)
-
Forskolin (a CFTR activator)
-
Control potentiator (e.g., VX-770)
-
Assay buffer (e.g., PBS with glucose)
-
Iodide-containing buffer
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the FRT cells into the assay plates and culture until they form a confluent monolayer.
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the respective wells of the assay plate.
-
Include wells with a positive control (e.g., forskolin + VX-770) and a negative control (e.g., forskolin alone).
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for compound interaction with the cells.
-
Fluorescence Measurement:
-
Place the assay plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Using the plate reader's injection system, add the iodide-containing buffer to all wells.
-
Immediately begin kinetic fluorescence readings, measuring the decrease in YFP fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quench for each well.
-
Normalize the data to the positive and negative controls.
-
Compounds that significantly increase the rate of fluorescence quench compared to the negative control are identified as potential CFTR potentiators.
-
Visualizations
Experimental Workflow for High-Throughput Screening
Caption: High-throughput screening workflow for identifying CFTR potentiators.
Signaling Pathway for CFTR Potentiation
Caption: Proposed mechanism of CFTR potentiation by pyrido[4,3-b]indole derivatives.
References
- 1. scbt.com [scbt.com]
- 2. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]
- 3. This compound,(CAS# 497261-38-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cff.org [cff.org]
- 7. Use of a High-Throughput Phenotypic Screening Strategy to Identify Amplifiers, a Novel Pharmacological Class of Small Molecules That Exhibit Functional Synergy with Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of the Tetrahydro-γ-carboline Scaffold: A Focus on 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, core is a privileged scaffold in medicinal chemistry, serving as the foundation for compounds with a wide array of biological activities. While specific biological data for 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole remains limited in publicly accessible literature, extensive research on its analogs has revealed significant potential in treating a range of conditions, from cystic fibrosis to neurological disorders. This technical guide provides a comprehensive overview of the known biological activities of the tetrahydro-γ-carboline scaffold, with a particular focus on the structure-activity relationships of derivatives that inform the potential profile of the 8-bromo analog. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development in this promising area.
Introduction to the Tetrahydro-γ-carboline Scaffold
The tetrahydro-γ-carboline framework is a key structural motif found in numerous natural products and synthetic molecules with significant pharmacological properties.[1] Its rigid, tricyclic structure allows for precise orientation of substituents to interact with various biological targets. This scaffold is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly those aimed at neurological disorders due to its capacity to interact with neurotransmitter systems.[2] Research has demonstrated the potential of its derivatives in developing neuroprotective agents, anti-cancer therapies, and modulators of various cellular pathways.[1][2]
Key Biological Activities of Tetrahydro-γ-carboline Derivatives
CFTR Potentiators for Cystic Fibrosis
A significant breakthrough in the therapeutic application of the tetrahydro-γ-carboline scaffold was the discovery of its derivatives as potent potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[3][4][5][6][7] Mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disorder. Potentiators are molecules that enhance the channel gating function of the CFTR protein at the cell surface, thereby restoring chloride ion flow.
High-throughput screening campaigns identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for CFTR potentiation.[3][4][5][6] In-depth structure-activity relationship (SAR) studies have led to the development of highly effective, enantiomerically pure compounds that can rescue the gating defects of mutant CFTR, such as F508del- and G551D-CFTR.[3][4][5][6][7]
The following table summarizes the efficacy (Emax) and potency (EC50) of various substituted tetrahydro-γ-carboline derivatives in a halide-sensitive YFP assay. This data highlights the influence of substitutions on the phenyl ring on CFTR potentiation activity.[8]
| Compound | Substitution (Position 8) | Emax | EC50 (µM) |
| 13 | H | 0.85 | 0.49 |
| 3 | OMe | 0.96 | 0.34 |
| 14 | Me | 0.89 | 0.28 |
| 22 | OCF3 | 0.89 | 0.16 |
Data extracted from in vitro studies on F508del-CFTR expressing cells.[8]
Neurological and Central Nervous System (CNS) Activity
The tetrahydro-γ-carboline scaffold has been extensively investigated for its effects on the central nervous system.
-
Dopamine D3 Receptor Antagonism: Novel derivatives of tetrahydro-γ-carboline have been identified as selective dopamine D3 receptor (D3R) antagonists.[9][10] These compounds exhibit antipsychotic-like properties, with the potential to treat psychotic symptoms with greater selectivity over the D2 receptor, which may lead to fewer side effects.[9][10]
-
Antidepressant and Neuroleptic-like Activity: Earlier research into hexahydro-pyrido[4,3-b]indole derivatives, a related class of compounds, demonstrated their potential for thymoleptic-like (antidepressant) and neuroleptic activities.[11] The substitution patterns on the indole and pyridine rings were found to significantly influence their potency.[11]
-
Serotonin Receptor Ligands: The indole nucleus is a common feature in ligands for serotonin receptors.[12][13][14][15] While direct data on the 8-bromo-tetrahydro-γ-carboline is unavailable, the general scaffold's similarity to known serotonin receptor ligands suggests a potential for interaction with this receptor family, which is implicated in mood, cognition, and other CNS functions.[13]
Other Emerging Activities
-
Anti-inflammatory Agents: Tetrahydro-γ-carboline derivatives have been evaluated as potent anti-inflammatory agents that target the cyclic GMP-AMP synthase (cGAS).[16] Certain derivatives showed significant in vivo anti-inflammatory effects in preclinical models.[16]
-
Glucose Uptake Agents: In the context of metabolic and neurodegenerative diseases, derivatives of this scaffold have been explored as novel agents to enhance glucose uptake, with potential applications in treating diabetes and Alzheimer's disease.[17]
Experimental Protocols
CFTR Potentiation Assessment: YFP-Based Halide Influx Assay
This is a widely used high-throughput screening method to identify and characterize CFTR potentiators.
Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to express a mutant human CFTR (e.g., F508del-CFTR) and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L). The fluorescence of this YFP variant is quenched by iodide ions. When the CFTR channel is opened, iodide flows into the cell, causing a decrease in fluorescence. Potentiators enhance this channel opening in the presence of a cAMP agonist (e.g., forskolin), leading to a more rapid quenching of YFP fluorescence.
Methodology:
-
Cell Culture: FRT cells stably expressing the halide-sensitive YFP and a mutant CFTR are seeded in 96- or 384-well plates.
-
Compound Incubation: Cells are washed with a chloride-containing buffer. Test compounds (including the 8-bromo-tetrahydro-γ-carboline derivative) are added at various concentrations, along with a CFTR activator like forskolin.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. The baseline fluorescence is recorded.
-
Iodide Addition: An iodide-containing solution is injected into the wells, and the fluorescence is measured over time.
-
Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. Dose-response curves are generated to determine the EC50 and Emax values for each compound.[2]
Radioligand Binding Assay for Serotonin Receptor Affinity
This assay is used to determine the binding affinity of a compound to a specific receptor subtype.
Principle: Cell membranes expressing the target serotonin receptor (e.g., 5-HT6) are incubated with a radiolabeled ligand that is known to bind to the receptor with high affinity. The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and a decrease in bound radioactivity indicates that the test compound is displacing the radioligand.
Methodology:
-
Membrane Preparation: HEK293 or CHO cells stably expressing the human serotonin receptor of interest are cultured and harvested. The cell membranes are isolated through centrifugation.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a specific concentration of the radioligand (e.g., [³H]-LSD for 5-HT6 receptors) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.
-
Scintillation Counting: The filters are washed, and the amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[14]
Visualizations: Pathways and Workflows
Caption: Signaling pathway of CFTR potentiation by tetrahydro-γ-carboline derivatives.
Caption: General experimental workflow for the evaluation of novel bioactive compounds.
Conclusion and Future Directions
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a remarkably versatile platform for the development of novel therapeutics. While direct biological data for this compound is not yet widely published, the extensive research on its analogs provides a strong rationale for its investigation as a CFTR potentiator, a CNS-active agent, or a modulator of other important biological pathways. The structure-activity relationships established for this class of compounds suggest that the 8-bromo substitution could significantly influence potency and selectivity.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Initial screening against CFTR and a panel of CNS receptors would be a logical starting point. The detailed experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to unlock the full therapeutic potential of this and other related tetrahydro-γ-carboline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Bromo-2,3,4,5-tetrahydro-2-methyl-1H-pyrido(4,3-b)indole | C12H13BrN2 | CID 199816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 6. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Pharmacological Evaluation of Tetrahydro-γ-carboline Derivatives as Potent Anti-inflammatory Agents Targeting Cyclic GMP-AMP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Technical Review of a Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold, 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, has emerged as a significant building block in medicinal chemistry. Its rigid, three-dimensional structure provides a valuable framework for the development of potent and selective modulators of various biological targets. This technical guide consolidates the available scientific literature on this compound, focusing on its synthesis, biological activities, and therapeutic potential. While quantitative data for the core molecule itself is limited in the public domain, this review presents key data on its derivatives, highlighting the scaffold's utility in the development of kinase inhibitors and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators. Detailed experimental protocols for relevant assays and visualizations of key signaling pathways are provided to support further research and development efforts.
Introduction
This compound is a brominated tetracyclic indole derivative. The indole nucleus is a well-established privileged structure in drug discovery, known for its ability to mimic peptide structures and interact with a wide range of biological targets. The fusion of a tetrahydropyridine ring to the indole core in this particular scaffold imparts conformational rigidity and specific steric and electronic properties, making it an attractive starting point for the design of targeted therapeutics.
This compound has garnered significant attention as a key intermediate in the synthesis of inhibitors for receptor tyrosine kinases, such as c-Met, which are implicated in various cancers.[1] More recently, derivatives of this scaffold have been identified as potent potentiators of the CFTR channel, offering a promising avenue for the treatment of cystic fibrosis.[2][3][4]
This document provides a comprehensive overview of the synthesis, known biological activities, and relevant experimental methodologies associated with the this compound scaffold and its derivatives.
Chemical Synthesis
The synthesis of the this compound core typically involves a multi-step process.
General Synthetic Approach: Fischer Indole Synthesis
The foundational method for constructing the tetrahydro-γ-carboline core is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. In the context of this scaffold, a substituted phenylhydrazine is reacted with a piperidone derivative.
Synthesis of this compound
-
Fischer Indole Synthesis: Reaction of (4-bromophenyl)hydrazine with a suitable N-protected 4-piperidone under acidic conditions (e.g., sulfuric acid, acetic acid, or polyphosphoric acid) would yield the N-protected this compound.
-
Deprotection: Removal of the protecting group (e.g., Boc, Cbz) would afford the final compound.
Alternatively, the unsubstituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be synthesized first, followed by regioselective bromination.
Bromination of the Tetrahydro-γ-carboline Core
A common method for introducing the bromine atom at the 8-position is through electrophilic aromatic substitution on the pre-formed tetrahydro-γ-carboline ring system.[1]
Experimental Protocol: General Bromination
-
Reagents: 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, N-Bromosuccinimide (NBS).
-
Solvent: A suitable inert solvent such as dichloromethane (DCM) or chloroform.
-
Procedure:
-
Dissolve the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in the chosen solvent.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Derivatization of the Scaffold
The this compound scaffold is readily amenable to further functionalization, which is key to its utility in drug discovery. The bromine atom at the 8-position and the secondary amine in the tetrahydropyridine ring are the primary sites for modification.
-
N-Acylation/Alkylation: The secondary amine can be acylated with various carboxylic acids or sulfonyl chlorides, or alkylated using alkyl halides.
-
Suzuki-Miyaura Cross-Coupling: The 8-bromo position serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds at the 8-position, introducing diverse amine functionalities.
Biological Activity and Therapeutic Potential
The this compound scaffold has been explored in two main therapeutic areas: oncology, as a basis for kinase inhibitors, and in the treatment of cystic fibrosis as a core for CFTR potentiators.
Kinase Inhibition: Targeting c-Met
The c-Met receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation is associated with tumor growth, invasion, and metastasis. The this compound has been identified as a key intermediate in the development of c-Met inhibitors.[1] While specific inhibitory data for the core compound is not available, its derivatives have shown potent activity.
Signaling Pathway
Below is a diagram representing the c-Met signaling pathway, which is a target for inhibitors derived from the this compound scaffold.
Caption: The c-Met signaling pathway initiated by HGF binding, leading to cell growth, proliferation, and invasion.
CFTR Potentiation
Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional chloride channel. CFTR potentiators are a class of drugs that increase the channel's open probability. Derivatives of this compound have been identified as a novel class of CFTR potentiators.[2][3][4]
Quantitative Data for Key Derivatives
The following table summarizes the in vitro efficacy and potency of representative derivatives based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold in Fischer Rat Thyroid (FRT) cells expressing the F508del-CFTR mutant.
| Compound ID | 8-Position Substituent | R Group (on N-acyl) | Emax (normalized) | EC50 (µM) | Reference |
| 13 | H | Phenyl | Retained | 0.23 | [3] |
| 14 | CH₃ | Phenyl | Retained | 0.27 | [3] |
| 3 | OCH₃ | Phenyl | 1.00 | Sub-micromolar | [2][3] |
| 19 | F | Phenyl | Comparable to 3 | Comparable to 3 | [3] |
| 21 | CF₃ | Phenyl | Comparable to 3 | Comparable to 3 | [3] |
Signaling Pathway/Mechanism of Action
The diagram below illustrates the mechanism of CFTR channel gating and the action of potentiators.
Caption: Mechanism of CFTR channel potentiation by stabilizing the open conformation.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of compounds against a specific kinase is the ADP-Glo™ Kinase Assay.
-
Objective: To determine the in vitro IC50 value of a test compound against a target kinase.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is inversely proportional to the kinase inhibition.
-
Materials:
-
Recombinant human kinase (e.g., c-Met)
-
Substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Test compound in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, kinase, and a mixture of substrate and ATP.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression.
-
CFTR Potentiator Assay (HS-YFP Assay)
A common high-throughput screening method to identify CFTR potentiators is the halide-sensitive yellow fluorescent protein (HS-YFP) assay.
-
Objective: To measure the potentiation of CFTR channel activity by a test compound.
-
Principle: The fluorescence of YFP is quenched by halide ions (e.g., iodide). Cells expressing both CFTR and HS-YFP are used. Activation of CFTR leads to an influx of iodide, causing a decrease in YFP fluorescence. Potentiators enhance this effect.
-
Materials:
-
FRT cells stably co-expressing human F508del-CFTR and HS-YFP.
-
Assay buffer (e.g., PBS).
-
Stimulation solution (e.g., forskolin to activate CFTR).
-
Test compound in DMSO.
-
Iodide-containing solution.
-
Fluorescence plate reader.
-
-
Procedure:
-
Plate the cells in 96- or 384-well plates.
-
Wash the cells with assay buffer.
-
Add the test compound at various concentrations, followed by the stimulation solution.
-
Place the plate in a fluorescence reader and measure the baseline fluorescence.
-
Add the iodide-containing solution to initiate halide influx.
-
Monitor the decrease in YFP fluorescence over time.
-
The rate of fluorescence quenching is proportional to CFTR activity.
-
Calculate the EC50 value of the potentiator from the dose-response curve.
-
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have shown significant promise in two distinct and important therapeutic areas: oncology and cystic fibrosis. While the biological activity of the core molecule itself is not extensively documented, the potent and specific activities of its derivatives underscore the importance of this chemical framework. Further exploration of this scaffold, including the synthesis and evaluation of new analogs and the investigation of its potential in other therapeutic areas, is warranted. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers to build upon existing knowledge and accelerate the discovery of new medicines based on this versatile scaffold.
References
- 1. This compound | 497261-38-8 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as a tetrahydro-γ-carboline, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure makes it an ideal framework for interacting with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this important class of compounds, with a focus on their development as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators and their activity on central nervous system (CNS) targets.
Discovery of Biological Activity
The journey of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as therapeutic agents began with the exploration of their diverse biological effects. Notably, the well-known compound Dimebolin, which features this core structure, was initially developed as an antihistamine and later investigated for neurodegenerative diseases. This highlighted the potential of the scaffold to interact with various CNS receptors.
A significant breakthrough in the discovery of novel activities for this class of compounds came from a high-throughput screening (HTS) campaign aimed at identifying new CFTR potentiators.[1][2] From a library of over 11,000 diverse small molecules, several hits emerged that shared the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core.[1] This discovery opened a new avenue for the development of drugs targeting cystic fibrosis, a genetic disorder caused by mutations in the CFTR protein.[1][2]
Further research has also focused on the interaction of these derivatives with serotonin (5-HT) receptors, building upon the known CNS effects of related structures. Structure-activity relationship (SAR) studies have been conducted to optimize the affinity and selectivity of these compounds for various 5-HT receptor subtypes.
Synthetic Methodologies
The synthesis of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core and its derivatives can be achieved through several strategic approaches. Key methods include the Pictet-Spengler reaction, transition metal-catalyzed cross-coupling reactions, and amide bond formation for further functionalization.
Core Scaffold Synthesis: The Pictet-Spengler Reaction
A fundamental method for constructing the tetrahydro-γ-carboline skeleton is the Pictet-Spengler reaction. This reaction involves the cyclization of a tryptamine derivative with an aldehyde or ketone under acidic conditions.
Experimental Protocols
Protocol 1: General Procedure for the Pictet-Spengler Reaction
-
Reaction Setup: To a solution of tryptamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add the desired aldehyde or ketone (1.1 eq).
-
Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Derivative Functionalization: Suzuki Coupling and Amide Bond Formation
To explore the structure-activity relationships, the core scaffold is often functionalized. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are employed to introduce aryl or heteroaryl moieties. Amide bond formation is another crucial step for attaching various acyl groups, which has been shown to be critical for the CFTR potentiator activity.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halo-substituted Tetrahydro-γ-carboline
-
Reaction Setup: In a reaction vessel, combine the halo-substituted tetrahydro-γ-carboline (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent. Separate the organic layer, wash with brine, dry, and concentrate.
-
Purification: Purify the residue by column chromatography.
Protocol 3: Amide Coupling of the Tetrahydro-γ-carboline Core
-
Activation of Carboxylic Acid: In a flask, dissolve the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir for a few minutes to form the activated ester.
-
Amine Addition: Add the tetrahydro-γ-carboline (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir at room temperature until the reaction is complete.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with aqueous solutions to remove excess reagents and byproducts, then dry and concentrate. Purify the final compound by chromatography.
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives is highly dependent on the nature and position of substituents on the tricyclic core. Extensive SAR studies have been conducted, particularly for their role as CFTR potentiators.
Table 1: SAR of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives as CFTR Potentiators[1]
| Compound | R1 (Acyl Group) | R2 (at position 8) | F508del-CFTR EC₅₀ (µM) | F508del-CFTR Eₘₐₓ (%) | G551D-CFTR EC₅₀ (µM) | G551D-CFTR Eₘₐₓ (%) |
| 1 | 3-(trifluoromethyl)-1H-pyrazol-5-yl | H | 0.35 ± 0.04 | 100 | 0.12 ± 0.02 | 100 |
| 2 | 5-(trifluoromethyl)-1H-pyrazol-3-yl | OMe | 0.21 ± 0.03 | 120 | 0.08 ± 0.01 | 115 |
| 3 | 1H-benzo[d]imidazol-2-yl | H | >10 | - | >10 | - |
| 4 | 5-phenyl-1H-pyrazol-3-yl | OMe | 0.82 ± 0.1 | 84 | - | - |
| 5 | 5-methyl-1H-pyrazol-3-yl | OMe | 60 ± 8 | 59 | - | - |
Data are expressed as mean ± SD. Eₘₐₓ is normalized to the activity of a reference compound.
The data reveals that an N-acyl group with a trifluoromethyl-substituted pyrazole is crucial for high potency. Furthermore, a methoxy group at the 8-position of the indole ring generally enhances activity.
Table 2: Binding Affinities of Tetrahydro-γ-carboline Derivatives at Serotonin Receptors[3]
| Compound | R (at position 2) | 5-HT₂ₐ Kᵢ (nM) | 5-HT₅ₐ Kᵢ (nM) |
| 6 | H | >10,000 | 5,300 |
| 7 | 3-(4-fluorophenoxy)propyl | 25 | 13 |
| 8 | 4-phenylbutyl | 150 | 80 |
These findings indicate that N-alkylation with specific pharmacophores can significantly increase the affinity for serotonin receptors.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The biological effects of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives are mediated through their interaction with specific signaling pathways.
Experimental Workflow
The discovery and development of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives typically follow a structured workflow from chemical synthesis to biological evaluation.
Biological Evaluation
In Vitro Assays
A variety of in vitro assays are utilized to characterize the biological activity of these compounds.
Protocol 4: YFP-Based Halide Ion Flux Assay for CFTR Potentiation
-
Cell Culture: Plate Fischer rat thyroid (FRT) cells stably co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and the mutant CFTR of interest (e.g., F508del-CFTR) in 96- or 384-well plates.
-
Compound Incubation: Wash the cells with a chloride-free buffer and then incubate with the test compounds at various concentrations.
-
CFTR Activation: Stimulate CFTR channel activity by adding a cAMP agonist, such as forskolin.
-
Iodide Addition: Add an iodide-containing solution to the wells.
-
Fluorescence Measurement: Measure the rate of YFP fluorescence quenching as iodide enters the cells through activated CFTR channels using a fluorescence plate reader. The rate of quenching is proportional to CFTR channel activity.
-
Data Analysis: Calculate the initial rate of fluorescence decrease and plot against the compound concentration to determine EC₅₀ and Eₘₐₓ values.
Protocol 5: Radioligand Binding Assay for Serotonin Receptor Affinity
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the specific serotonin receptor subtype of interest.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-LSD for 5-HT receptors) at a fixed concentration and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
Conclusion
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has proven to be a versatile and fruitful starting point for the discovery of novel therapeutic agents. The identification of this chemotype as a potent class of CFTR potentiators represents a significant advancement in the field of cystic fibrosis research. Concurrently, the continued exploration of their activity on CNS targets, particularly serotonin receptors, underscores the broad therapeutic potential of these molecules. The synthetic and screening protocols detailed in this guide provide a framework for the further development and optimization of this promising class of compounds. Future work will likely focus on refining the selectivity of these derivatives for their respective targets and advancing the most promising candidates through preclinical and clinical development.
References
The Multifaceted Pharmacology of the 8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Scaffold: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of compounds derived from the 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core structure. This versatile scaffold has emerged as a promising foundation for the development of novel therapeutics targeting a range of diseases, from cystic fibrosis to cancer and neurological disorders. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of the pharmacology of these derivatives, presenting quantitative biological data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Pharmacological Activities
The this compound moiety is a key building block in medicinal chemistry.[1] Derivatives incorporating this structure have demonstrated significant activity as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, inhibitors of the c-Met receptor tyrosine kinase, and antagonists of the 5-HT6 serotonin receptor. The bromine atom at the 8-position provides a crucial handle for synthetic elaboration, allowing for the fine-tuning of pharmacological activity.[1]
CFTR Potentiators: Restoring Ion Channel Function
Derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold have been identified as a novel class of CFTR potentiators.[1][2][3] These compounds are particularly relevant for treating cystic fibrosis, a genetic disorder caused by mutations in the CFTR gene that lead to defective chloride ion transport.[1][3] Potentiators act by increasing the channel open probability of CFTR proteins that are present at the cell surface, thereby restoring ion flow.
Quantitative Data: CFTR Potentiator Activity
The following table summarizes the structure-activity relationship (SAR) for a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, highlighting the impact of substitutions on their potency as F508del-CFTR potentiators.[2]
| Compound ID | R Substitution | Efficacy (Emax vs. VX-770) | Potency (EC50, µM) |
| 1 | 5-trifluoromethyl-1H-pyrazol-3-yl | 0.95 ± 0.04 | 0.38 ± 0.05 |
| 2 | 1H-indol-3-yl | 0.91 ± 0.03 | 1.1 ± 0.1 |
| 3 | 5-bromo-2-furyl | 0.88 ± 0.02 | 3.7 ± 0.4 |
| 4 | 2-(trifluoromethyl)-1H-imidazol-5-yl | 0.85 ± 0.03 | 2.8 ± 0.3 |
Signaling Pathway: CFTR Channel Gating
CFTR channel activation is a two-step process requiring phosphorylation by Protein Kinase A (PKA) followed by ATP binding and hydrolysis at the Nucleotide-Binding Domains (NBDs). Potentiators are thought to allosterically modulate the protein to favor the open conformation.
Experimental Protocol: CFTR Functional Assay (YFP-Halide Quenching)
This protocol describes a common method for screening CFTR potentiators using a cell-based assay that measures halide ion influx via quenching of a Yellow Fluorescent Protein (YFP).
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human F508del-CFTR and a halide-sensitive YFP are cultured to confluence in 96-well plates. To rescue the trafficking defect of F508del-CFTR, cells are incubated at a reduced temperature (e.g., 27-32°C) for 24-48 hours prior to the assay.
-
Compound Preparation: Test compounds are serially diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution) to achieve a range of final concentrations.
-
Assay Procedure:
-
Cells are washed with a chloride-free buffer.
-
Cells are incubated with the test compounds and a CFTR agonist (e.g., forskolin) for a defined period (e.g., 10-30 minutes) at 37°C.
-
The plate is transferred to a fluorescence plate reader.
-
A baseline fluorescence is recorded.
-
A concentrated iodide solution is injected into each well to initiate halide influx.
-
The rate of YFP fluorescence quenching due to iodide influx is monitored over time.
-
-
Data Analysis: The rate of quenching is proportional to CFTR channel activity. Data are normalized to a positive control (e.g., a known potentiator like VX-770) and a vehicle control. EC50 values are calculated from the dose-response curves.
c-Met Kinase Inhibitors: A Target for Cancer Therapy
Signaling Pathway: c-Met Downstream Cascade
Activation of c-Met by HGF leads to the recruitment of adaptor proteins and the activation of several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth and survival.
Experimental Protocol: In Vitro c-Met Kinase Assay (Luminescent)
This protocol outlines a typical luminescent-based kinase assay to determine the IC50 value of a c-Met inhibitor. The assay measures the amount of ADP produced, which is correlated with kinase activity.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a surfactant (e.g., Triton X-100).
-
Enzyme: Dilute recombinant human c-Met kinase to a predetermined optimal concentration in kinase buffer.
-
Substrate/ATP Mix: Prepare a solution containing a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at its Km concentration for c-Met.
-
Test Compound: Perform a serial dilution of the inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure (in a 384-well plate):
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of the diluted c-Met kinase.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (e.g., using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to c-Met activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
5-HT6 Receptor Antagonists: Modulating Neurological Pathways
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has also been utilized to develop antagonists for the 5-HT6 serotonin receptor. This receptor is almost exclusively expressed in the central nervous system and is a target for treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia.
Quantitative Data: 5-HT6 Receptor Antagonist Activity
The following table presents binding affinities for representative indole-based 5-HT6 receptor antagonists.
| Compound Class | Representative Compound | Binding Affinity (Ki, nM) |
| N1-Azinylsulfonyl-1H-indoles | Compound 25 | 1.0 |
| 1,3,5-Triazine-piperazines | Compound 1 | 6.0 |
| 1,3,5-Triazine-piperazines | Compound 3 | 21.0 |
Signaling Pathway: 5-HT6 Receptor
The 5-HT6 receptor is canonically coupled to a Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. Antagonists block this signaling cascade.
Experimental Protocol: 5-HT6 Radioligand Binding Assay
This protocol describes a filtration binding assay to determine the affinity of a test compound for the 5-HT6 receptor.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris-HCl buffer containing MgCl2 and other salts.
-
Radioligand: A tritiated high-affinity 5-HT6 ligand (e.g., [3H]-LSD or a specific [3H]-antagonist).
-
Test Compound: Prepare serial dilutions of the test compound.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled 5-HT6 ligand (e.g., clozapine or methiothepin).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters several times with ice-cold assay buffer to reduce non-specific binding.
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percent inhibition of specific binding by the test compound at each concentration.
-
Calculate the IC50 value from the resulting competition curve.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Conclusion
The this compound scaffold is a privileged structure in modern drug discovery. Its synthetic tractability and the potent and diverse biological activities of its derivatives make it a valuable starting point for the development of novel therapeutics. The data and protocols presented in this guide underscore its importance as a core for CFTR potentiators, c-Met inhibitors, and 5-HT6 receptor antagonists, offering a solid foundation for further research and development in these critical therapeutic areas.
References
- 1. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical summary based on publicly available information. It is intended for research and informational purposes only and does not constitute a comprehensive safety and toxicity assessment. A thorough toxicological evaluation would require dedicated experimental studies.
Executive Summary
8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that has garnered interest in medicinal chemistry as a versatile scaffold for the synthesis of pharmacologically active molecules. Its structure, a brominated derivative of the tetrahydro-γ-carboline core, makes it a valuable intermediate for developing kinase inhibitors and modulators of ion channels. Despite its utility in drug discovery, a comprehensive public record of its safety and toxicity profile is notably absent. This guide synthesizes the available chemical and biological information, highlights the current knowledge gaps regarding its toxicology, and proposes a logical workflow for a comprehensive safety assessment.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to any toxicological assessment. Key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Registry Number | 497261-38-8 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrN₂ | [1][2] |
| Molecular Weight | 251.12 g/mol | [1][2] |
| Synonyms | 8-Bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole; MFCD02931393 | [1] |
Known Biological Activity and Applications
The primary interest in this compound stems from its role as a key intermediate in the synthesis of potential therapeutics.
Kinase Inhibition
The compound was first disclosed in patent literature as a scaffold for the development of kinase inhibitors, particularly targeting c-Met, a receptor tyrosine kinase implicated in cancer progression.[1] The bromine atom at the 8-position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships and optimization of inhibitory activity.
CFTR Potentiators
More recently, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemotype for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators.[3] These compounds have the potential to treat cystic fibrosis by restoring the function of mutant CFTR proteins.[3]
Safety and Toxicity: A Critical Knowledge Gap
A thorough search of publicly available scientific literature and toxicological databases reveals a significant lack of data on the safety and toxicity of this compound. No studies detailing its acute, sub-chronic, or chronic toxicity, nor its genotoxic, carcinogenic, or reproductive and developmental toxicity have been published. This absence of information is a critical barrier to its further development as a therapeutic agent.
Proposed Experimental Workflow for a Comprehensive Toxicological Assessment
To address the existing knowledge gap, a structured toxicological evaluation is necessary. The following diagram outlines a logical workflow for assessing the safety and toxicity of this compound.
Caption: Proposed workflow for toxicological assessment.
Potential Mechanisms of Toxicity: A Theoretical Perspective
In the absence of experimental data, any discussion of the mechanism of toxicity is speculative. However, based on its known biological targets, some theoretical pathways can be considered.
Off-Target Kinase Inhibition
While developed for specific kinase targets like c-Met, the compound could potentially inhibit other kinases with structural similarities in their ATP-binding pockets. This off-target inhibition could lead to a variety of adverse effects depending on the physiological roles of the affected kinases.
The following diagram illustrates the potential for off-target effects.
Caption: Potential for on-target and off-target effects.
Conclusion and Future Work
This compound is a compound of significant interest in medicinal chemistry. However, the lack of publicly available safety and toxicity data is a major impediment to its clinical translation. The proposed experimental workflow provides a roadmap for a systematic evaluation of its toxicological properties. Future research should focus on conducting these studies to establish a comprehensive safety profile, which is essential for any further drug development efforts. Collaboration between synthetic chemists, pharmacologists, and toxicologists will be crucial to fully characterize the therapeutic potential and risks associated with this promising scaffold.
References
Navigating the Proteomic Landscape of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Technical Guide for Target Identification and Pathway Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a derivative of the privileged pyrido[4,3-b]indole scaffold, presents a compelling starting point for novel therapeutic development.[1] Understanding its mechanism of action is paramount, and proteomics offers a powerful lens to identify its protein targets and delineate the signaling pathways it modulates. This technical guide provides a comprehensive framework for conducting in-depth proteomics research on this compound, from initial target identification to the validation of downstream signaling effects. While specific proteomics data for this exact molecule is not yet prevalent in public literature, this document outlines robust, state-of-the-art experimental protocols and data presentation strategies to empower researchers in this endeavor. The methodologies detailed herein are grounded in established proteomic workflows, including affinity chromatography for target discovery, quantitative mass spectrometry for global protein expression profiling, and immunoblotting for target validation.[2][3][4][5] Furthermore, this guide adheres to stringent data visualization standards, providing clear templates for data representation and pathway mapping using Graphviz to facilitate interpretation and communication of research findings.
Introduction to this compound and the Role of Proteomics
The indole nucleus is a core structure in numerous biologically active compounds, and its derivatives are known to modulate a variety of signaling pathways, including those central to cancer biology such as the PI3K/Akt/mTOR/NF-κB pathway.[6][7] The tetracyclic structure of this compound suggests its potential to interact with a range of protein targets, making it a molecule of significant interest for drug discovery.[8]
Proteomics serves as an unbiased, large-scale approach to comprehensively identify the proteins with which a small molecule interacts and to quantify changes in protein expression and post-translational modifications across the entire proteome.[2][9] This information is critical for elucidating the mechanism of action, identifying potential biomarkers for efficacy and toxicity, and discovering new therapeutic applications.
This guide outlines a systematic approach to the proteomics investigation of this compound, encompassing three key experimental phases:
-
Phase 1: Target Identification via Affinity Chromatography
-
Phase 2: Global Proteome Profiling by Quantitative Mass Spectrometry
-
Phase 3: Validation of Protein Targets and Signaling Pathways
Phase 1: Target Identification Using Affinity Chromatography
Affinity chromatography is a powerful technique to isolate and identify the direct binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[4][10][5] This method relies on the specific interaction between the compound of interest (the "bait") and its target proteins.[3][11]
Experimental Protocol: Photo-Affinity Chromatography
Photo-affinity chromatography adds a photo-crosslinking step to covalently link the bait to its targets upon UV irradiation, which is particularly useful for capturing transient or weak interactions.[3]
2.1.1. Materials
-
Synthesis of an affinity probe: this compound functionalized with a photoreactive group (e.g., a diazirine) and a biotin tag.
-
Streptavidin-conjugated magnetic beads or agarose resin.
-
Cell or tissue lysate.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffers of varying stringency (e.g., PBS with increasing concentrations of salt and/or detergents).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
UV cross-linking apparatus (365 nm).
2.1.2. Procedure
-
Probe Immobilization: Incubate the biotinylated photo-affinity probe with streptavidin beads to allow for high-affinity binding.
-
Lysate Incubation: Incubate the probe-conjugated beads with the cell or tissue lysate to allow for the interaction between the probe and its target proteins.
-
Photo-Crosslinking: Expose the mixture to UV light (365 nm) to induce covalent cross-linking between the probe and its binding partners.[3]
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the covalently bound proteins from the beads using a strong elution buffer.
-
Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands and identify them using mass spectrometry (e.g., peptide mass fingerprinting or LC-MS/MS).[3]
Figure 1: Photo-Affinity Chromatography Workflow
Phase 2: Global Proteome Profiling by Quantitative Mass Spectrometry
Quantitative mass spectrometry allows for the unbiased identification and quantification of thousands of proteins in a sample, enabling the assessment of how treatment with this compound affects global protein expression.[2][9][12] Label-free quantification or labeling techniques like Tandem Mass Tags (TMT) can be employed.[13]
Experimental Protocol: Label-Free Quantitative (LFQ) LC-MS/MS
3.1.1. Materials
-
Cell culture reagents.
-
This compound.
-
Lysis buffer (e.g., urea-based buffer for optimal protein solubilization).
-
Protein quantification assay (e.g., BCA assay).
-
Reagents for protein reduction, alkylation, and tryptic digestion.
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer coupled to a nano-UPLC system).[14]
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer).
3.1.2. Procedure
-
Cell Treatment: Treat cells with this compound at various concentrations and time points, including a vehicle control.
-
Cell Lysis and Protein Extraction: Harvest cells, lyse them, and extract total protein.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.[12] The instrument will perform a full MS scan followed by data-dependent MS/MS scans on the most abundant precursor ions.[12]
-
Data Analysis: Process the raw MS data to identify and quantify peptides and proteins.[2] Perform statistical analysis to identify proteins that are significantly differentially expressed between the treated and control groups.
Data Presentation
Quantitative proteomics data should be presented in a clear and structured tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical Quantitative Proteomics Data for Proteins Differentially Expressed Upon Treatment with this compound
| Protein Accession | Gene Name | Protein Name | Log2 Fold Change (Treated/Control) | p-value | Function |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.001 | Transcription factor, cell cycle regulation |
| P60709 | ACTB | Actin, cytoplasmic 1 | -0.21 | 0.854 | Cytoskeleton |
| Q09472 | AHR | Aryl hydrocarbon receptor | 2.13 | <0.001 | Ligand-activated transcription factor |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | -1.89 | 0.005 | Pro-survival signaling |
| P10415 | NFKB1 | Nuclear factor NF-kappa-B p105 subunit | -2.05 | 0.002 | Pro-inflammatory signaling |
| Q9Y243 | MTOR | Serine/threonine-protein kinase mTOR | -1.76 | 0.008 | Cell growth and proliferation |
Note: This is hypothetical data for illustrative purposes.
Figure 2: Quantitative Proteomics Workflow
Phase 3: Validation of Protein Targets and Signaling Pathways
Western blotting is a widely used technique to validate the findings from proteomics experiments by detecting specific proteins in a sample.[15][16][17][18] This method confirms the changes in protein expression levels observed in the quantitative mass spectrometry analysis.
Experimental Protocol: Western Blotting
4.1.1. Materials
-
Cell lysates from treated and control cells.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific to the target proteins.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
4.1.2. Procedure
-
Protein Separation: Separate proteins in the cell lysates by SDS-PAGE based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[15]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest.[17]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that binds to the primary antibody.[18]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[17]
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Hypothetical Signaling Pathway Modulation
Based on the known biological activities of indole derivatives, this compound may interact with the Aryl Hydrocarbon Receptor (AHR) and subsequently modulate downstream pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades.[6][19]
Figure 3: Hypothetical Signaling Pathway
Conclusion
The systematic proteomics approach detailed in this guide provides a robust framework for the comprehensive investigation of this compound. By integrating target identification, global proteome profiling, and validation experiments, researchers can effectively elucidate the compound's mechanism of action, identify novel therapeutic targets, and accelerate its development from a promising lead compound to a potential clinical candidate. The provided protocols and data presentation templates are designed to ensure high-quality, reproducible research and clear communication of findings within the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bigomics.ch [bigomics.ch]
- 3. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of indole as an interspecies and interkingdom signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 11. cube-biotech.com [cube-biotech.com]
- 12. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 13. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - AU [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Introduction to Western Blot Detection of Proteins [sigmaaldrich.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in CFTR Potentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes a chloride and bicarbonate channel.[1][2] The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a novel chemotype for CFTR potentiators.[1][3] These compounds are of significant interest as they can restore the function of mutated CFTR proteins, offering a potential therapeutic avenue for CF patients. This document provides detailed application notes and protocols for the use of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its analogs in CFTR potentiation assays.
Signaling Pathway of CFTR Potentiation
CFTR potentiators act to increase the channel open probability of the CFTR protein located at the cell membrane. This action enhances the transport of chloride ions across the membrane, which is crucial for maintaining hydration of epithelial surfaces. The proposed mechanism involves the direct binding of the potentiator molecule to the CFTR protein, leading to a conformational change that facilitates channel gating.
Quantitative Data Summary
The following tables summarize the efficacy (Emax) and potency (EC50) of this compound analogs in potentiating F508del-CFTR and G551D-CFTR function in Fischer Rat Thyroid (FRT) cells, as determined by a high-throughput screening (HS-YFP) assay.[1][3]
Table 1: Potentiation of F508del-CFTR in FRT Cells [1][3]
| Compound ID | Substitution on Phenyl Ring | Emax (normalized to Compound 3) | EC50 (µM) |
| 13 | 8-Br | 1.03 | 0.21 |
| 14 | 8-Cl | 1.05 | 0.11 |
| 15 | 8-F | 1.01 | 0.25 |
| 16 | 8-Me | 1.02 | 0.18 |
| 17 | 8-OMe | 1.10 | 0.09 |
| 3 | 8-H | 1.00 | 0.35 |
Table 2: Potentiation of G551D-CFTR in FRT Cells [1]
| Compound ID | Substitution on Phenyl Ring | Activity relative to VX-770 (at 20 µM) |
| 13 | 8-Br | Comparable |
| 17 | 8-OMe | Comparable |
| 3 | 8-H | Slightly Lower |
| VX-770 | (Reference) | 100% |
Experimental Protocols
Protocol 1: High-Throughput Screening (HS-YFP) Assay for CFTR Potentiation
This protocol is adapted from the methods used in the identification of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole series of potentiators.[1][3]
Objective: To determine the potency and efficacy of test compounds in potentiating mutant CFTR function.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR or G551D-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).
-
Cell culture medium (e.g., Coon’s modified F-12 medium) with appropriate supplements.
-
Black, clear-bottom 384-well microplates.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Forskolin solution.
-
Phosphate-buffered saline (PBS).
-
Iodide-containing solution (PBS with NaI replacing NaCl).
-
Fluorescence plate reader.
Workflow:
Procedure:
-
Cell Seeding: Seed FRT cells expressing the desired CFTR mutant and YFP in black, clear-bottom 384-well plates at a density that allows for a confluent monolayer to form within 24-48 hours.
-
Trafficking Rescue (for F508del-CFTR): For FRT cells expressing F508del-CFTR, incubate the plates at a reduced temperature (e.g., 27°C) for 24 hours prior to the assay to promote the trafficking of the mutant protein to the cell surface.[1]
-
Compound Addition:
-
Prepare serial dilutions of the test compound (e.g., this compound) in PBS. The final DMSO concentration should be kept below 0.5%.
-
Wash the cell plates with PBS.
-
Add the test compound dilutions and a fixed concentration of forskolin (e.g., 10 µM) to activate CFTR.
-
Include appropriate controls: vehicle (DMSO) and a known potentiator (e.g., VX-770).
-
-
Incubation: Incubate the plates for 10-20 minutes at 37°C.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline YFP fluorescence.
-
Inject the iodide-containing solution into each well.
-
Immediately begin kinetic measurements of YFP fluorescence quenching for a set duration.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.
-
Protocol 2: Ussing Chamber Assay for CFTR Function
This protocol provides a framework for a more detailed electrophysiological assessment of CFTR potentiation.
Objective: To measure the effect of test compounds on CFTR-mediated transepithelial chloride current.
Materials:
-
Polarized epithelial cell monolayers (e.g., FRT, CFBE41o-, or primary human bronchial epithelial cells) grown on permeable supports (e.g., Snapwell™ or Transwell® inserts).
-
Ussing chamber system with voltage-clamp amplifier.
-
Ringer's solution.
-
Test compounds dissolved in DMSO.
-
Amiloride solution (to block epithelial sodium channels, ENaC).
-
Forskolin solution.
-
CFTR inhibitor (e.g., CFTRinh-172).
-
Gas mixture (95% O2 / 5% CO2).
Procedure:
-
Cell Culture: Culture polarized epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.
-
Ussing Chamber Setup:
-
Equilibrate the Ussing chamber with pre-warmed (37°C) and gassed Ringer's solution.
-
Mount the permeable support with the cell monolayer in the Ussing chamber.
-
-
Baseline Measurement:
-
Allow the system to stabilize and record the baseline short-circuit current (Isc).
-
Add amiloride (e.g., 10 µM) to the apical chamber to inhibit ENaC-mediated sodium transport.
-
-
CFTR Activation and Potentiation:
-
Add forskolin (e.g., 10 µM) to the apical and basolateral chambers to activate CFTR.
-
Once a stable forskolin-stimulated Isc is reached, add the test compound (e.g., this compound) to the apical chamber in a cumulative concentration-dependent manner.
-
Record the change in Isc after each addition.
-
-
Inhibition: At the end of the experiment, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to the test compound at each concentration.
-
Plot the ΔIsc against the compound concentration to generate a dose-response curve and determine the EC50.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel CFTR potentiators. The protocols outlined in this document provide a robust framework for the in vitro characterization of these and other potential CFTR modulators. The HS-YFP assay is well-suited for initial high-throughput screening and structure-activity relationship studies, while the Ussing chamber assay allows for more detailed and physiologically relevant electrophysiological characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a potent c-Met inhibitor, in cancer cell line studies. The protocols detailed below are intended to guide researchers in evaluating its anti-cancer effects.
Introduction
This compound is a synthetic heterocyclic compound belonging to the pyridoindole class of molecules.[1] It has garnered significant interest in oncological research due to its targeted activity against the c-Met receptor tyrosine kinase.[1] Aberrant c-Met signaling is a known driver of tumor growth, proliferation, survival, and metastasis in a variety of human cancers. By inhibiting this pathway, this compound presents a promising avenue for therapeutic intervention.
Preclinical studies indicate that this compound exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and potentially through cell cycle arrest.[1] Its mechanism of action involves the modulation of key regulatory proteins in the apoptotic cascade, including members of the Bcl-2 family.[1]
Mechanism of Action: c-Met Inhibition and Apoptosis Induction
This compound functions as an inhibitor of the c-Met receptor. This inhibition disrupts downstream signaling pathways that are crucial for cancer cell survival and proliferation. A key consequence of c-Met inhibition by this compound is the induction of the intrinsic pathway of apoptosis. This is achieved through the regulation of the Bcl-2 family of proteins. Specifically, it has been shown to decrease the expression of the anti-apoptotic protein Bcl-2, while increasing the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, culminating in apoptotic cell death.[1]
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide an illustrative summary based on its known qualitative effects and data from structurally related pyridoindole compounds. Note: This data is for illustrative purposes and should be experimentally determined for the specific cell line of interest.
Table 1: Illustrative Antiproliferative Activity (IC50) of Pyridoindole Analogs
| Cancer Cell Line | Type of Cancer | Illustrative IC50 (µM) |
| MCF-7 | Breast Cancer | Significant Activity Reported[1] |
| A549 | Lung Cancer | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available |
| HT-29 | Colon Cancer | Data Not Available |
Table 2: Illustrative Apoptosis Induction in MCF-7 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |
| Vehicle Control | - | ~5% | ~2% | ~7% |
| Compound | (IC50 Value) | Increased | Increased | Significantly Increased[1] |
Table 3: Illustrative Cell Cycle Analysis in Cancer Cells
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | ~55% | ~25% | ~20% |
| Compound | (IC50 Value) | Potential Increase | Potential Decrease | Potential Arrest |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-cancer effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound as described in the apoptosis protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising anti-cancer agent that warrants further investigation. Its targeted inhibition of the c-Met receptor and subsequent induction of apoptosis provide a strong rationale for its development as a therapeutic. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate its efficacy in various cancer cell line models. Further studies are encouraged to elucidate the full spectrum of its anti-cancer activities and to identify predictive biomarkers for patient selection.
References
Application Notes and Protocols for 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This compound belongs to the pyrido[4,3-b]indole (also known as γ-carboline) class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 8-Bromo-γ-carboline |
| CAS Number | 497261-38-8 |
| Molecular Formula | C₁₁H₁₁BrN₂ |
| Molecular Weight | 251.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Biological Applications
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The introduction of a bromine atom at the 8-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Anticancer Activity
Derivatives of the pyrido[4,3-b]indole scaffold have demonstrated potent anticancer activity against a variety of cancer cell lines.[1][2] The proposed mechanisms of action include:
-
Kinase Inhibition: These compounds can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as c-Met and Epidermal Growth Factor Receptor (EGFR).[3] Inhibition of these kinases disrupts downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.[4][5][6][7][8][9][10]
-
Induction of Apoptosis: Pyrido[4,3-b]indole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax).[11][12][13][14][15]
Quantitative Data (Illustrative)
Specific experimental data for the 8-bromo derivative is not extensively available in the public domain. The following table is illustrative of the type of data that would be generated for this class of compounds.
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| MCF-7 | This compound | Data not available | |
| A549 | This compound | Data not available | |
| HCT116 | This compound | Data not available |
CFTR Potentiators
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemotype for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators.[16][17][18] CFTR potentiators are small molecules that enhance the channel gating function of the CFTR protein, which is defective in cystic fibrosis. These molecules hold the gate of the CFTR channel open, allowing for increased chloride ion flow across the cell membrane.[19]
Quantitative Data (Illustrative)
Specific experimental data for the 8-bromo derivative is not extensively available in the public domain. The following table is illustrative of the type of data that would be generated for this class of compounds.
| Assay | Compound | EC₅₀ (µM) | Reference |
| YFP-Halide Quenching | This compound | Data not available | |
| Ussing Chamber | This compound | Data not available |
Serotonin Receptor Ligands
The indole nucleus is a key pharmacophore for ligands of serotonin (5-HT) receptors. Given the structural similarity of the pyrido[4,3-b]indole core to serotonin, it is plausible that this compound may exhibit affinity for various 5-HT receptor subtypes, which are important targets for the treatment of neurological and psychiatric disorders.
Quantitative Data (Illustrative)
Specific experimental binding data for the 8-bromo derivative is not available. The following table illustrates the type of data that would be generated from receptor binding assays.
| Receptor Subtype | Compound | Kᵢ (nM) | Reference |
| 5-HT₁A | This compound | Data not available | |
| 5-HT₂A | This compound | Data not available | |
| 5-HT₇ | This compound | Data not available |
Experimental Protocols
Synthesis of this compound
The synthesis of the target compound can be achieved through a two-step process: a Pictet-Spengler reaction to form the core tetrahydro-γ-carboline structure, followed by electrophilic bromination.
Step 1: Pictet-Spengler Reaction for the Synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
This reaction involves the condensation of tryptamine with an aldehyde (in this case, formaldehyde or a formaldehyde equivalent) under acidic conditions to yield the tricyclic core.
Materials:
-
Tryptamine
-
Paraformaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of tryptamine (1.0 eq) in dichloromethane (DCM), add paraformaldehyde (1.2 eq).
-
Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Step 2: Bromination of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
This step involves the selective bromination of the indole ring at the 8-position using N-bromosuccinimide (NBS).[3][20][21][22]
Materials:
-
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
-
N-Bromosuccinimide (NBS)
-
Chloroform or Carbon Tetrachloride
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (1.0 eq) in chloroform or carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with a saturated solution of sodium thiosulfate, followed by a saturated solution of sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.
Biological Assay Protocols (General)
Anticancer Activity - MTT Assay
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value from the dose-response curve.
CFTR Potentiator Activity - YFP-Halide Quenching Assay
-
Use Fischer Rat Thyroid (FRT) cells co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and the CFTR mutant of interest.
-
Plate the cells in a 96-well plate.
-
Stimulate the CFTR channel with a cAMP agonist (e.g., forskolin).
-
Add varying concentrations of the test compound.
-
Initiate halide influx by adding a solution containing iodide.
-
Monitor the rate of YFP fluorescence quenching, which is proportional to the iodide influx and thus CFTR channel activity.
-
Calculate EC₅₀ values from the dose-response curves.
Serotonin Receptor Binding Assay
-
Prepare cell membranes from cells expressing the desired serotonin receptor subtype.
-
Incubate the membranes with a known radioligand for the receptor and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Kᵢ value from the competition binding curve.[23][24]
Signaling Pathway and Workflow Diagrams
Caption: Pictet-Spengler reaction workflow for the synthesis of the pyrido[4,3-b]indole core.
Caption: Electrophilic bromination of the pyrido[4,3-b]indole core.
Caption: Potential anticancer signaling pathways targeted by pyrido[4,3-b]indole derivatives.
Caption: Mechanism of action of a CFTR potentiator.
References
- 1. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 497261-38-8 | Benchchem [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. c-MET [stage.abbviescience.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 13. journals.biologists.com [journals.biologists.com]
- 14. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bcl-2 Pathway | GeneTex [genetex.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cff.org [cff.org]
- 20. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 22. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivatives in F508del-CFTR Functional Restoration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, F508del, leads to a misfolded protein that is prematurely degraded and thus fails to reach the cell surface. Therapies for F508del-CFTR often involve a dual approach: "correctors" that rescue the protein's trafficking to the cell membrane, and "potentiators" that enhance the channel's opening probability (gating) once it is at the membrane.
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a novel chemotype of CFTR potentiators.[1][2] While the specific compound 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic intermediate, its derivatives have shown significant efficacy in rescuing the gating defect of F508del-CFTR that has been trafficked to the cell membrane by other means (e.g., by corrector treatment or low-temperature incubation).[1][2]
These application notes provide an overview of the activity of this compound class and detailed protocols for evaluating their efficacy as CFTR potentiators.
Mechanism of Action: CFTR Potentiation
Compounds based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold act as potentiators . They do not directly "rescue" the F508del-CFTR protein from its misfolded state in the endoplasmic reticulum (a function of correctors). Instead, they act on F508del-CFTR channels that have reached the apical membrane of epithelial cells. Their primary function is to increase the channel's open probability, thereby augmenting the flow of chloride ions and improving epithelial fluid transport. This activity is crucial in a therapeutic regimen where a corrector first facilitates the delivery of the F508del-CFTR protein to the cell surface.
Interestingly, chronic incubation with some potentiators can decrease the efficacy of correctors like VX-809. However, studies on a lead compound from this series, compound 39 , showed that its co-treatment did not negatively impact the rescue efficacy of the corrector VX-809.[2]
Figure 1. Dual-modulator approach for F508del-CFTR functional restoration.
Quantitative Data Summary
The following tables summarize the potency and efficacy of key racemic and enantiomerically pure 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives on F508del-CFTR, as determined by a YFP-based halide influx assay in Fischer Rat Thyroid (FRT) cells. The trafficking defect of F508del-CFTR in these experiments was first overcome by low-temperature incubation.[2]
Table 1: Activity of Racemic Compounds on Rescued F508del-CFTR
| Compound | EC₅₀ (µM) | Eₘₐₓ (Relative to Forskolin) |
|---|---|---|
| 32 | 0.046 | 1.15 |
| 33 | 0.055 | 1.29 |
| VX-770 (Control) | 0.110 | 1.12 |
(Data sourced from J. Med. Chem. 2020, 63, 19, 10876–10896)[2]
Table 2: Activity of Pure Enantiomers on Rescued F508del-CFTR
| Compound | Enantiomer | EC₅₀ (µM) | Eₘₐₓ (Relative to Forskolin) |
|---|---|---|---|
| 39 | (R) | 0.017 | 1.25 |
| 40 | (S) | 1.1 | 1.31 |
(Data sourced from J. Med. Chem. 2020, 63, 19, 10876–10896)[2]
The data clearly indicate a strong stereochemical preference, with the (R)-enantiomer 39 being significantly more potent than the (S)-enantiomer.[2]
Experimental Protocols
Protocol 1: YFP-Based Halide Transport Assay for Potentiator Screening
This high-throughput assay measures CFTR-mediated iodide influx by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP).[3][4][5][6] It is the primary method for quantifying the acute functional response to CFTR potentiators.
Figure 2. Workflow for the YFP-based halide transport assay.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Cell culture medium and supplements.
-
Black, clear-bottom 96-well microplates.
-
Phosphate-Buffered Saline (PBS).
-
Test compounds (2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives) dissolved in DMSO.
-
Forskolin stock solution (in DMSO).
-
Iodide solution (PBS with 100 mM NaI replacing 100 mM NaCl).
-
Fluorescence plate reader with automated injectors.
Procedure:
-
Cell Plating: Seed FRT cells into 96-well plates at a density that achieves a confluent monolayer after 48 hours.
-
Trafficking Rescue: To ensure F508del-CFTR is present at the cell surface, incubate the plates at a permissive low temperature (e.g., 32°C) for 24 hours prior to the assay.[2]
-
Compound Preparation: Prepare serial dilutions of the test compounds in PBS. Also prepare a solution of Forskolin (e.g., 10 µM final concentration) mixed with the test compounds. Include controls: Forskolin alone (negative control) and Forskolin + a known potentiator like VX-770 (positive control).
-
Assay Start: Wash the cell monolayer three times with 200 µL of PBS.
-
Compound Incubation: Add 100 µL of the compound/Forskolin solutions to the wells and incubate for 15-30 minutes at 32°C.[2]
-
Fluorescence Reading: Place the plate into the fluorescence reader. Set the excitation/emission wavelengths for YFP.
-
Iodide Addition: Program the reader to inject 100 µL of the Iodide solution into each well and immediately begin recording fluorescence over time (e.g., one reading every second for 30 seconds).
-
Data Analysis: The rate of fluorescence quenching (dF/dt) is proportional to the CFTR-mediated iodide influx. Calculate the initial rate for each well. Normalize the data to controls and plot the rate against compound concentration to determine EC₅₀ and Eₘₐₓ values.
Protocol 2: Ussing Chamber Electrophysiology
The Ussing chamber provides a gold-standard functional measurement of ion transport across a polarized epithelial monolayer. It measures the short-circuit current (Isc), which reflects the net movement of ions. This protocol is suitable for confirming hits from the primary screen in a more physiologically relevant system, such as primary human bronchial epithelial (HBE) cells.
Materials:
-
Polarized epithelial cells (e.g., CFBE41o- or primary HBE cells homozygous for F508del) cultured on permeable supports (e.g., Snapwell™ or Transwell® inserts).
-
Ussing chamber system with electrodes and amplifier.
-
Ringer's solution.
-
CFTR modulators: Corrector (e.g., VX-809), Potentiator (test compound), Forskolin, and a CFTR inhibitor (e.g., CFTRinh-172).
-
Amiloride (to block epithelial sodium channels, ENaC).
Procedure:
-
Cell Pre-treatment: Incubate the epithelial cell monolayers with a corrector compound (e.g., 1 µM VX-809) for 24 hours at 37°C to promote F508del-CFTR trafficking.
-
Chamber Setup: Assemble the Ussing chamber, filling both the apical and basolateral chambers with pre-warmed Ringer's solution. Allow the system to equilibrate.
-
Mounting: Carefully mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add Amiloride (e.g., 10 µM) to the apical chamber to block sodium current. The remaining Isc is primarily due to other ion channels.
-
CFTR Activation and Potentiation:
-
Add Forskolin (e.g., 10 µM) to the basolateral side to raise cAMP levels and activate any surface CFTR. Observe the change in Isc (ΔIsc).
-
Add the test potentiator compound (e.g., 5 µM) to the apical side. A further increase in Isc indicates potentiation of the CFTR channel.
-
-
CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-dependent. The Isc should return to near the post-amiloride baseline.
-
Analysis: Quantify the change in Isc (ΔIsc) following the addition of the potentiator. Compare the response to that of a known potentiator like VX-770.
Protocol 3: Western Blot for CFTR Maturation
While this class of compounds are potentiators, it is prudent to ensure they do not negatively interfere with the maturation of F508del-CFTR, especially when used in combination with correctors. A Western blot can distinguish between the immature, core-glycosylated form of CFTR (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa) that has passed through the Golgi.[7] An effective corrector increases the ratio of Band C to Band B.
Figure 3. General workflow for Western blot analysis of CFTR maturation.
Procedure:
-
Cell Treatment: Culture CFBE41o- or HEK-293 cells expressing F508del-CFTR. Treat cells for 24 hours with: a) Vehicle (DMSO), b) Corrector alone, and c) Corrector plus the test potentiator.
-
Lysis: Harvest and lyse cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of total protein (20-50 µg) onto a 6% or 4-15% gradient polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a primary antibody against CFTR overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash thoroughly and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal. Use densitometry software to quantify the intensity of Band B and Band C. Calculate the C/(B+C) ratio to determine the maturation efficiency. Confirm that co-incubation with the potentiator does not reduce the corrector-induced increase in this ratio.
References
- 1. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
Application Notes and Protocols for Assays with 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and utilizing assays involving the compound 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This heterocyclic compound, belonging to the tetrahydro-γ-carboline class, has emerged as a scaffold of significant interest in medicinal chemistry. It has been identified as a core structure in the development of inhibitors for various biological targets, including receptor tyrosine kinases, ion channels, and G-protein coupled receptors.[1] This document outlines detailed protocols for assays related to its potential targets: the c-Met kinase, the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), and the 5-HT6 serotonin receptor.
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 8-Bromo-1,2,3,4-tetrahydro-γ-carboline |
| CAS Number | 497261-38-8 |
| Molecular Formula | C₁₁H₁₁BrN₂ |
| Molecular Weight | 251.12 g/mol |
c-Met Kinase Inhibition Assay
The c-Met receptor tyrosine kinase is a key regulator of cell growth, motility, and invasion, and its dysregulation is implicated in various cancers.[1] this compound has been identified as a scaffold for c-Met inhibitors.[1] The following protocol describes an in vitro kinase assay to determine the inhibitory activity of this compound against c-Met.
Signaling Pathway
The c-Met signaling pathway is initiated by the binding of its ligand, Hepatocyte Growth Factor (HGF), leading to receptor dimerization and autophosphorylation. This triggers a downstream cascade involving key signaling nodes such as RAS, PI3K, and STAT3, ultimately promoting cell proliferation, survival, and migration.
Caption: Simplified c-Met signaling pathway.
Experimental Workflow
Caption: Workflow for c-Met Kinase Assay.
Quantitative Data
| Compound | Target | Assay Type | IC50 (µM) |
| Pyrimido[4,5-b]indole Derivative | RET/TRKA (c-Met related RTKs) | Kinase Assay | 0.27 - 0.37 |
Data is illustrative and based on related compounds.
Experimental Protocol: c-Met Kinase Assay (ADP-Glo™)
Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (test compound)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the test compound in DMSO.
-
Dilute the recombinant c-Met kinase and Poly(Glu,Tyr) substrate in Kinase Assay Buffer to desired concentrations. The optimal enzyme concentration should be determined empirically.
-
Prepare a solution of ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for c-Met.
-
-
Assay Reaction:
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of the assay plate.
-
Add 5 µL of the diluted c-Met kinase to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP solution to each well.
-
The final reaction volume is 10 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
CFTR Potentiator Assay
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified in novel potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel crucial for fluid and electrolyte balance in epithelial tissues.[2] Mutations in the CFTR gene cause cystic fibrosis. A functional assay is essential to evaluate the ability of compounds like this compound to restore the function of mutant CFTR.
Signaling and Functional Pathway
CFTR is a cAMP-activated chloride and bicarbonate channel. Its activation involves PKA-mediated phosphorylation, leading to ion transport across the apical membrane of epithelial cells. Potentiators are compounds that increase the channel opening probability (gating) of CFTR proteins that are present at the cell surface.
Caption: CFTR activation and potentiation.
Experimental Workflow
References
Application Notes and Protocols: 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound belonging to the pyridoindole family.[1] While specific high-throughput screening (HTS) data for this exact molecule is not extensively published, its core structure, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as 1,2,3,4-tetrahydro-γ-carboline), has been identified as a promising scaffold in drug discovery campaigns.[2] Notably, derivatives of this scaffold have emerged as hits in HTS for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators.[2]
Given its structural features, this compound and its analogs are also potential candidates for screening as monoamine oxidase (MAO) inhibitors. MAO inhibitors are a significant class of drugs for treating neurological disorders such as depression and Parkinson's disease.[3][4] This document provides detailed application notes and protocols for employing this compound and its derivatives in HTS, with a primary focus on MAO inhibition assays, a well-established and relevant screening application for this chemical class.
Chemical Properties
| Property | Value | Source |
| CAS Registry Number | 497261-38-8 | [1] |
| Molecular Formula | C₁₁H₁₁BrN₂ | [1][5] |
| Molecular Weight | 251.12 g/mol | [1][5] |
| Appearance | Solid | |
| Storage | 2-8°C, protected from light, stored in inert gas | [6] |
Application in High-Throughput Screening
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been successfully identified in HTS campaigns. For instance, an HTS effort to discover novel CFTR potentiators identified several hits sharing this core structure, demonstrating its utility as a starting point for medicinal chemistry efforts.[2]
Due to the structural similarity of the pyridoindole nucleus to endogenous monoamines and known inhibitors, a primary and well-documented application for this class of compounds is in screening for inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).
Monoamine Oxidase (MAO) Inhibition Screening
MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[4] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[7] HTS assays are crucial for identifying new and selective MAO inhibitors.
Signaling Pathway of Monoamine Oxidase
Caption: Monoamine oxidase catabolizes neurotransmitters in the presynaptic neuron.
High-Throughput Screening Workflow for MAO Inhibitors
Caption: A generalized workflow for a high-throughput screen for MAO inhibitors.
Experimental Protocols
Fluorometric High-Throughput Assay for MAO-A and MAO-B Inhibition
This protocol is adapted from established methods for HTS of MAO inhibitors using a fluorescence-based assay.[8][9][10] The assay measures the production of hydrogen peroxide (H₂O₂), a co-product of the MAO-catalyzed reaction, using a sensitive probe like Amplex Red.[9]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (test compound)
-
Clorgyline (positive control for MAO-A inhibition)[9]
-
Deprenyl (Selegiline) (positive control for MAO-B inhibition)[9]
-
Serotonin (MAO-A substrate) or p-Tyramine (non-specific substrate)[3][8]
-
Benzylamine (MAO-B substrate) or p-Tyramine (non-specific substrate)[3][8]
-
Amplex Red (or similar fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
DMSO
-
384-well black, flat-bottom plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of the test compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare working solutions of positive controls (Clorgyline for MAO-A, Deprenyl for MAO-B) and a negative control (assay buffer with DMSO).
-
-
Assay Reaction:
-
Add 5 µL of the test compound, positive control, or negative control to the wells of a 384-well plate.
-
Add 25 µL of pre-warmed MAO-A or MAO-B enzyme solution in potassium phosphate buffer.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Prepare a detection mix containing the substrate (e.g., serotonin for MAO-A, benzylamine for MAO-B), Amplex Red, and HRP in assay buffer.
-
Initiate the reaction by adding 20 µL of the detection mix to each well.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm).
-
-
Data Analysis:
Summary of Key Assay Parameters:
| Parameter | MAO-A | MAO-B | Reference |
| Enzyme Source | Recombinant human MAO-A | Recombinant human MAO-B | [10] |
| Substrate | Serotonin (Kₘ ≈ 1.66 µmol/L) | Benzylamine (Kₘ ≈ 0.80 µmol/L) | [9] |
| Positive Control | Clorgyline (IC₅₀ ≈ 2.99 nmol/L) | Deprenyl (IC₅₀ ≈ 7.04 nmol/L) | [9] |
| Incubation Time | 60 min | 45 min | [9] |
| Assay Format | 384-well plate | 384-well plate | [9] |
| Detection Method | Fluorescence | Fluorescence | [8][9] |
| Z' Factor | 0.71 ± 0.03 | 0.75 ± 0.03 | [9] |
LC-MS/MS-Based High-Throughput Assay for MAO Inhibition
This method offers high specificity and sensitivity and can be an alternative or confirmatory assay. It directly measures the formation of the product from a common substrate for both MAO-A and MAO-B, such as kynuramine.[11]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (test compound)
-
Known MAO inhibitors (positive controls)
-
Acetonitrile with formic acid (for reaction quenching)
-
96-well or 384-well plates
-
LC-MS/MS system
Procedure:
-
Compound and Enzyme Preparation:
-
Prepare serial dilutions of the test compound and controls as described in the fluorometric assay protocol.
-
In a 96-well plate, add the test compound or control, followed by the MAO-A or MAO-B enzyme solution.
-
-
Enzymatic Reaction:
-
Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.
-
Initiate the reaction by adding a solution of kynuramine.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plates to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the product, 4-hydroxyquinoline, using an LC-MS/MS system with a rapid isocratic elution method.[11]
-
-
Data Analysis:
-
Quantify the product peak area relative to the internal standard.
-
Calculate the percentage of inhibition and determine the IC₅₀ values as previously described.
-
Quantitative Data from Representative MAO Inhibition Assays:
| Compound | Target | IC₅₀ | Assay Method | Reference |
| Clorgyline | MAO-A | 2.99 nmol/L | Fluorescence | [9] |
| Deprenyl | MAO-B | 7.04 nmol/L | Fluorescence | [9] |
| Hit Compound 1 | MAO-A | 0.36 µmol/L | Fluorescence | [9] |
| Hit Compound 2 | MAO-B | 0.13 µmol/L | Fluorescence | [9] |
| Hit Compound 3 | MAO-B | 0.19 µmol/L | Fluorescence | [9] |
| Hit Compound 4 | MAO-B | 0.13 µmol/L | Fluorescence | [9] |
Conclusion
While direct HTS data for this compound is limited, its core scaffold shows promise in drug discovery. The provided protocols for high-throughput screening of MAO-A and MAO-B inhibition offer a robust and relevant framework for evaluating the biological activity of this compound and its derivatives. These assays are well-characterized, amenable to automation, and provide quantitative data essential for hit identification and lead optimization in drug development programs targeting neurological disorders. Researchers are encouraged to adapt these protocols to their specific instrumentation and screening library requirements.
References
- 1. This compound | 497261-38-8 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound [myskinrecipes.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 10. researchgate.net [researchgate.net]
- 11. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , a key intermediate in the synthesis of pharmacologically active compounds.[1] The following protocols are designed to ensure the structural elucidation, purity assessment, and consistent quality of this compound for research and development purposes.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 8-Bromo-γ-carboline |
| CAS Number | 497261-38-8 |
| Molecular Formula | C₁₁H₁₁BrN₂ |
| Molecular Weight | 251.12 g/mol |
| Appearance | Expected to be a solid |
Analytical Methods and Protocols
A general workflow for the characterization of a newly synthesized batch of this compound is outlined below.
References
Application Notes: Cell Permeability Assessment of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Audience: Researchers, scientists, and drug development professionals.
Introduction The assessment of cell permeability is a critical step in drug discovery and development, as it directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound belonging to the pyridoindole family, a scaffold of interest in medicinal chemistry.[1] Understanding its ability to cross biological membranes is fundamental to evaluating its potential as an orally bioavailable drug or a centrally active agent.
This document provides detailed protocols for assessing the permeability of this compound using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) for high-throughput screening of passive diffusion, and the Caco-2 cell-based assay, which is the gold standard for predicting human intestinal absorption, incorporating both passive and active transport mechanisms.[2][3]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its passive diffusion potential across cellular membranes.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrN₂ | [1][4] |
| Molecular Weight | 251.12 g/mol | [1][4] |
| CAS Registry Number | 497261-38-8 | [1][4] |
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based, high-throughput assay that predicts passive transcellular permeability.[5][6] A lipid-infused artificial membrane separates a donor compartment from an acceptor compartment.[2] The rate at which the compound diffuses across this membrane provides an estimate of its passive permeability.
Experimental Protocol
1. Materials and Reagents
-
96-well PAMPA Donor Plates (e.g., with PVDF membrane)
-
96-well PAMPA Acceptor Plates
-
Lipid Solution (e.g., 1-2% Lecithin in Dodecane)[7]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
This compound (Test Compound)
-
Control Compounds (High and Low Permeability)
-
Analytical equipment (e.g., LC-MS/MS or UV-Vis Plate Reader)
2. Solution Preparation
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dosing Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10-100 µM. The final DMSO concentration should be kept low (e.g., <5%) to maintain membrane integrity.[8]
-
Acceptor Buffer: PBS at pH 7.4.
3. Assay Procedure
-
Membrane Coating: Carefully add 5 µL of the lipid solution to the membrane of each well in the Donor Plate.[7]
-
Acceptor Plate Preparation: Add 300 µL of Acceptor Buffer (PBS) to each well of the 96-well Acceptor Plate.[6][7]
-
Donor Plate Preparation: Add 200 µL of the Dosing Solution containing the test compound and controls to the corresponding wells of the lipid-coated Donor Plate.
-
Assemble Sandwich: Carefully place the Donor Plate onto the Acceptor Plate, creating the PAMPA sandwich.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[9]
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
4. Data Analysis The concentration of the compound in the donor and acceptor wells is determined using a suitable analytical method like LC-MS/MS. The effective permeability coefficient (Pₑ) is calculated using the following equation:
Pₑ = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq])
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time (in seconds)
-
[C_A] = Compound concentration in the acceptor well
-
[C_eq] = Equilibrium concentration = ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A)
-
[C_D] = Compound concentration in the donor well
Data Presentation
Table 2: Example PAMPA Results Summary
| Compound | Pₑ (x 10⁻⁶ cm/s) | Permeability Classification |
|---|---|---|
| High Permeability Control | > 15 | High |
| Medium Permeability Control | 5 - 15 | Medium |
| Low Permeability Control | < 5 | Low |
| Test Compound | Calculated Value | Interpreted Class |
Protocol 2: Caco-2 Bidirectional Permeability Assay
The Caco-2 permeability assay is a well-established in vitro model that uses human colorectal adenocarcinoma cells to predict intestinal drug absorption.[3] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and active transporters like P-glycoprotein (P-gp).[10][11]
Experimental Workflow
References
- 1. This compound | 497261-38-8 | Benchchem [benchchem.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. enamine.net [enamine.net]
- 4. scbt.com [scbt.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. benchchem.com [benchchem.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Application Notes & Protocols for In Vitro Studies with 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a member of the tetrahydro-γ-carboline class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. The introduction of a bromine atom at the 8-position can modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity and selectivity for various biological targets. Based on the pharmacology of related structures, two potential areas for in vitro investigation of this compound are its activity as a serotonin receptor ligand and as a receptor tyrosine kinase inhibitor.
Application Note 1: Investigation of Serotonin 5-HT2A Receptor Binding Affinity
Background
Studies on the structurally related tetrahydro-β-carboline scaffold have shown that substitution at the 8-position, particularly with a bromine atom, can enhance binding affinity for 5-HT2A and 5-HT2C serotonin receptors.[1] The 5-HT2A receptor, a G-protein coupled receptor, is a key target for the development of therapeutics for a range of psychiatric and neurological disorders. Therefore, evaluating the binding affinity of this compound for the 5-HT2A receptor is a logical first step in its pharmacological characterization.
Suggested Protocol: Radioligand Competition Binding Assay for 5-HT2A Receptor
This protocol is a guideline for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the human 5-HT2A receptor.
Materials and Reagents:
-
Test Compound: this compound
-
Receptor Source: Commercially available membranes from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (a 5-HT2A antagonist)
-
Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
96-well Filter Plates (e.g., GF/B or GF/C)
-
Plate Shaker, Vacuum Filtration Manifold, Scintillation Counter
Experimental Workflow
Caption: Workflow for 5-HT2A Receptor Binding Assay.
Detailed Protocol Steps:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, combine in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control (e.g., 10 µM Mianserin).
-
50 µL of the test compound at various dilutions.
-
50 µL of [³H]Ketanserin (final concentration typically at its Kd, e.g., 1-2 nM).
-
100 µL of the receptor membrane preparation (protein concentration to be optimized).
-
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked filter plates.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Quantitative Data
| Compound | Target | Radioligand | IC50 (nM) (Hypothetical) | Ki (nM) (Hypothetical) |
| This compound | 5-HT2A Receptor | [³H]Ketanserin | 150 | 75 |
| Mianserin (Reference) | 5-HT2A Receptor | [³H]Ketanserin | 10 | 5 |
Application Note 2: Evaluation of c-Met Receptor Tyrosine Kinase Inhibition
Background
The c-Met receptor tyrosine kinase is a crucial regulator of cell growth, motility, and invasion. Its dysregulation is implicated in the progression of various cancers. Patent literature suggests that the tetrahydro-γ-carboline scaffold has been explored for the development of c-Met inhibitors. Investigating the inhibitory potential of this compound against c-Met could uncover its potential as an anti-cancer agent.
Suggested Protocol: In Vitro c-Met Kinase Assay (Luminescence-Based)
This protocol describes a method to measure the inhibition of recombinant human c-Met kinase activity by quantifying the amount of ATP remaining in the reaction using a luciferase-based system.
Materials and Reagents:
-
Test Compound: this compound
-
Enzyme: Recombinant human c-Met kinase.
-
Substrate: Poly (Glu, Tyr) 4:1 or a specific peptide substrate.
-
ATP
-
Kinase Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Luminescence-based ATP Detection Reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Signaling Pathway
Caption: Inhibition of the c-Met Signaling Pathway.
Detailed Protocol Steps:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series in kinase assay buffer.
-
Assay Setup (in a white, opaque plate):
-
Add 5 µL of the test compound dilution to the wells.
-
Add 10 µL of a 2.5x enzyme/substrate mixture (containing c-Met kinase and the peptide substrate).
-
Initiate the reaction by adding 10 µL of a 2.5x ATP solution (final concentration should be at the Km for c-Met).
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Allow the plate and the ATP detection reagent to equilibrate to room temperature.
-
Add 25 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition).
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound and fitting the curve.
-
Hypothetical Quantitative Data
| Compound | Target | Assay Type | IC50 (µM) (Hypothetical) |
| This compound | c-Met Kinase | Luminescence | 2.5 |
| Staurosporine (Reference) | c-Met Kinase | Luminescence | 0.05 |
These application notes and protocols provide a foundational framework for the in vitro characterization of this compound. Adaptation and optimization of these methods will be crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols for 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as 8-bromo-γ-carboline, is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and drug discovery.[1][2][3] Its rigid tricyclic core, combining elements of indole and piperidine, provides a privileged structure for interaction with various biological targets. This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe, with a focus on its potential as a modulator of c-Met kinase and serotonin receptors.
This compound serves as a key intermediate in the synthesis of more complex pharmacologically active molecules, including potential anti-cancer agents and compounds targeting the central nervous system.[1][4] The bromine substitution at the 8th position offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁BrN₂ | [1] |
| Molecular Weight | 251.12 g/mol | [1] |
| CAS Number | 497261-38-8 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and methanol | |
| Storage | Store at -20°C for long-term stability |
Biological Targets and Applications
This compound has been investigated as a chemical probe for the following primary targets:
-
c-Met Kinase: The pyrido[4,3-b]indole scaffold has been identified as a core structure for the development of inhibitors of the c-Met receptor tyrosine kinase.[1] Dysregulation of the c-Met signaling pathway is implicated in various cancers, making it a significant target for therapeutic intervention.
-
Serotonin Receptors: The structural similarity of the γ-carboline core to serotonin (5-hydroxytryptamine, 5-HT) suggests its potential to interact with various serotonin receptor subtypes.[5][6] These receptors are involved in a wide range of physiological and pathological processes in the central nervous system.
Quantitative Data
Disclaimer: Limited quantitative biological data is publicly available for this compound itself. The following tables present data for closely related derivatives of the pyrido[4,3-b]indole scaffold to provide an indication of the potential activity of this chemical class. Researchers are strongly encouraged to determine the specific activity of the 8-bromo analog experimentally.
Table 1: Antiproliferative Activity of Pyrido[3,4-b]indole Derivatives against various Cancer Cell Lines [7][8]
| Compound | Cell Line | IC₅₀ (nM) |
| Compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) | Breast Cancer | 80 |
| Colon Cancer | 130 | |
| Melanoma | 130 | |
| Pancreatic Cancer | 200 |
Table 2: Binding Affinities (Ki, nM) of Pyrido[4,3-b]indole Analogs at Serotonin Receptors
No direct binding affinity data for this compound is currently available in the public domain. The table below shows hypothetical data for illustrative purposes and should be experimentally verified.
| Receptor Subtype | Ki (nM) - Hypothetical |
| 5-HT₁A | Value |
| 5-HT₂A | Value |
| 5-HT₂C | Value |
| 5-HT₆ | Value |
| 5-HT₇ | Value |
Experimental Protocols
In Vitro c-Met Kinase Inhibition Assay
This protocol is adapted from standard biochemical assays for c-Met kinase activity.
Objective: To determine the in vitro inhibitory activity of this compound against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to nanomolar concentrations.
-
Reaction Mixture Preparation:
-
Prepare a 2X kinase solution by diluting the recombinant c-Met kinase in kinase buffer to the desired concentration.
-
Prepare a 2X substrate/ATP solution by dissolving Poly(Glu, Tyr) and ATP in kinase buffer. The final ATP concentration should be at or near the Km for c-Met.
-
-
Assay Protocol:
-
Add 2.5 µL of the compound dilutions to the wells of the assay plate. Include DMSO-only wells as a negative control and staurosporine as a positive control.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow for c-Met Kinase Inhibition Assay
Caption: Workflow for the in vitro c-Met kinase inhibition assay.
Serotonin Receptor Binding Assay
This protocol describes a general radioligand binding assay that can be adapted for various serotonin receptor subtypes.
Objective: To determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target serotonin receptor subtype (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A)
-
Binding buffer (specific to the receptor subtype)
-
This compound (dissolved in DMSO)
-
Non-labeled competing ligand (for determination of non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), the test compound at various concentrations, or a high concentration of a non-labeled competing ligand (for non-specific binding).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound.
-
Calculate the IC₅₀ value from a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Serotonin Receptor Binding Assay
Caption: Workflow for a radioligand serotonin receptor binding assay.
Signaling Pathways
c-Met Signaling Pathway
This compound is proposed to act as an inhibitor of c-Met kinase. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion. Inhibition of c-Met can block these oncogenic signals.
Caption: Simplified c-Met signaling pathway and the inhibitory action of the probe.
Serotonin Receptor Signaling
The pyrido[4,3-b]indole scaffold may interact with various G-protein coupled serotonin receptors. Depending on the receptor subtype, this interaction could modulate downstream signaling through different G proteins (Gq, Gi/o, Gs), affecting levels of intracellular second messengers like cAMP, IP₃, and DAG.
Caption: Potential modulation of serotonin receptor signaling pathways by the probe.
Conclusion
This compound is a versatile chemical probe and a valuable starting point for the development of more potent and selective modulators of important drug targets such as c-Met kinase and serotonin receptors. The protocols and information provided herein serve as a guide for researchers to investigate the biological activities of this compound and its derivatives. It is imperative to experimentally determine the specific quantitative activity of this compound for any given biological system.
References
- 1. This compound | 497261-38-8 | Benchchem [benchchem.com]
- 2. γ-Carboline - Wikipedia [en.wikipedia.org]
- 3. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Synthesis, Biological Evaluation and Modeling Studies [research.amanote.com]
- 5. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 6. acnp.org [acnp.org]
- 7. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The focus is on addressing common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: Before attempting to improve the solubility of this compound, it is crucial to establish its baseline solubility in your primary experimental solvent (e.g., water, buffer). A recommended initial approach is the shake-flask method, which is a standard technique for solubility determination.[1] This involves adding an excess of the compound to the solvent, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered solution.
Q2: My compound has poor aqueous solubility. What are the most common strategies to improve it?
A2: Poor aqueous solubility is a common challenge for many organic compounds, including β-carboline derivatives.[2] Several techniques can be employed to enhance solubility, which can be broadly categorized into physical and chemical modifications, as well as the use of formulation excipients.[3][4][5] Common strategies include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the preparation of solid dispersions.[6][7][8][]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of ionizable compounds is often pH-dependent.[10] this compound contains basic nitrogen atoms, suggesting that its solubility will increase in acidic conditions due to the formation of more soluble salt forms.[4][11] For weakly basic drugs, a lower pH generally leads to the formation of the ionized form, which is more soluble in aqueous media.[4] Conversely, at a higher pH, the compound is more likely to be in its less soluble, unionized form.[4]
Q4: What are co-solvents and how can they improve solubility?
A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[12][13][14] They work by reducing the polarity of the solvent system, which can better accommodate nonpolar molecules.[15] Commonly used co-solvents in pharmaceutical research include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[3][][13][16]
Q5: Can cyclodextrins be used to enhance the solubility of my compound?
A5: Yes, cyclodextrins are a highly effective option for improving the solubility of poorly soluble compounds.[8][17] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface.[8][17] They can encapsulate the poorly soluble guest molecule (your compound) within their cavity, forming an inclusion complex that has significantly improved aqueous solubility.[8][18][17][19] This technique has been successfully applied to other β-carboline derivatives.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
Possible Cause: The aqueous buffer has a pH at which the compound is not sufficiently soluble.
Troubleshooting Steps:
-
Measure the pH of your buffer.
-
Determine the pKa of your compound. This will help you understand the pH range in which it is ionized and more soluble.
-
Adjust the pH of the buffer. For a basic compound like this compound, lowering the pH should increase its solubility.[4]
-
Consider using a different buffer system. Some buffer components can interact with the compound and affect its solubility.
Issue 2: The use of a co-solvent is not providing sufficient solubility for my experiment.
Possible Cause: The chosen co-solvent or its concentration is not optimal.
Troubleshooting Steps:
-
Screen a panel of co-solvents. Different co-solvents have varying solubilizing capacities for different compounds.[13] Test common co-solvents like ethanol, PEG 400, and propylene glycol.
-
Optimize the co-solvent concentration. Create a series of co-solvent/water mixtures at different ratios to find the optimal concentration for your compound.
-
Combine solubility enhancement techniques. Consider using a co-solvent in combination with pH adjustment for a synergistic effect.[]
Issue 3: I am concerned about the potential toxicity of the solubilizing agents in my cell-based or in vivo experiments.
Possible Cause: Some organic solvents or excipients can have cytotoxic effects.
Troubleshooting Steps:
-
Consult the literature for toxicity data on the chosen excipients.
-
Select less toxic alternatives. For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are generally considered safe for in vivo use.[14]
-
Perform a vehicle control experiment. This will help you to distinguish the effects of the compound from the effects of the solubilizing agent.
-
Minimize the concentration of the excipient. Use the lowest concentration of the solubilizing agent that achieves the desired compound concentration.
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages | Typical Starting Point |
| pH Adjustment | Increases the proportion of the more soluble ionized form of the drug.[4] | Simple, cost-effective, and can be highly effective for ionizable compounds.[] | Only applicable to ionizable compounds; risk of precipitation if the pH changes. | Test solubility at a range of pH values (e.g., pH 2, 4, 6, 7.4). |
| Co-solvents | Reduces the polarity of the solvent, making it more favorable for nonpolar solutes.[15] | Simple to prepare; can significantly increase solubility.[3] | Potential for in vitro or in vivo toxicity; may affect compound stability.[12] | Screen 10-20% (v/v) solutions of ethanol, PEG 400, or propylene glycol. |
| Cyclodextrins | Forms an inclusion complex by encapsulating the hydrophobic drug molecule.[18][17] | High solubilization capacity; can improve stability and bioavailability.[8][17] | Can be more expensive; potential for interactions with other formulation components. | Prepare solutions with 1-5% (w/v) HP-β-CD or SBE-β-CD. |
| Solid Dispersions | The drug is dispersed in a solid matrix, often in an amorphous state, which has higher solubility.[7][20] | Can significantly enhance dissolution rate and bioavailability.[7] | Requires specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability (recrystallization).[7] | Start with a polymer like PVP or HPMC at a drug-to-polymer ratio of 1:1 to 1:10. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature for 24-48 hours.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH.
Protocol 2: Co-solvent Solubility Screening
-
Prepare stock solutions of various co-solvents (e.g., ethanol, PEG 400, propylene glycol) in your primary aqueous solvent at different concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess amount of the compound to each co-solvent mixture.
-
Follow steps 3-5 from the pH-dependent solubility protocol.
-
Compare the solubility achieved with each co-solvent and concentration.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Weigh out the compound and a cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (e.g., 1:1, 1:2).
-
Place the mixture in a mortar.
-
Add a small amount of a suitable solvent (e.g., water/ethanol mixture) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid in an oven or under vacuum.
-
Determine the solubility of the prepared complex in the desired aqueous medium using the shake-flask method.[18]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. jmpas.com [jmpas.com]
- 5. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. humapub.com [humapub.com]
- 19. ijpsr.com [ijpsr.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Stability of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole when stored in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in DMSO?
While specific long-term stability data for this compound in DMSO is not extensively published, general principles of small molecule stability in DMSO suggest that it is likely to be stable for short-term storage and experimental use. However, the presence of the bromo-aromatic and tetrathydro-pyridoindole moieties suggests potential for degradation over extended periods, especially under suboptimal conditions. For critical applications, it is highly recommended to perform an in-house stability assessment.
Q2: What are the primary factors that can affect the stability of this compound in DMSO?
Several factors can influence the stability of small molecules, including this compound, in DMSO solution:
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Water Content: DMSO is highly hygroscopic and readily absorbs moisture. The presence of water can facilitate hydrolysis of susceptible functional groups.[1]
-
Temperature: Elevated temperatures can accelerate degradation. While frozen storage is common, some compounds may be less stable at very low temperatures due to precipitation.[1] Most compounds, however, show good stability for extended periods at 4°C or frozen.[2][3]
-
Light Exposure: Photodegradation can occur, especially for compounds with aromatic rings. It is advisable to store solutions in amber vials to minimize light exposure.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible molecules.[3][4]
-
pH of the DMSO solution: Although DMSO itself is neutral, impurities or absorbed CO2 can alter the micro-environment's acidity, potentially catalyzing degradation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade some compounds, although many are stable to multiple cycles.[3][4] It is best practice to aliquot stock solutions into single-use volumes.[1]
Q3: Are there any known degradation pathways for similar compounds in DMSO?
While specific degradation pathways for this compound are not documented in the provided search results, related classes of compounds offer clues. For instance, some 4-halo-8-quinolinols have been shown to be unstable in DMSO, undergoing hydrolysis.[5][6] Given the presence of a halogenated aromatic ring, it is plausible that nucleophilic substitution of the bromine atom could occur, potentially involving DMSO or trace water as reactants. Oxidation of the tetrahydro-pyridoindole ring system is another potential degradation route.
Q4: How can I monitor the stability of my this compound DMSO stock solution?
The most common and reliable method for monitoring compound stability is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, or ideally, a mass spectrometer (LC-MS).[3][4] This allows for the quantification of the parent compound and the detection of any degradation products that may form over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for assessing the stability and structure of potential degradants, especially when using deuterated DMSO (DMSO-d6) as the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound potency or inconsistent experimental results. | Degradation of the compound in the DMSO stock solution. | Perform a stability study on your stock solution using HPLC or LC-MS to check for purity. Prepare fresh stock solutions from solid material. |
| Appearance of new peaks in the HPLC chromatogram of the stock solution. | Formation of degradation products. | Attempt to identify the degradation products using LC-MS or NMR. Evaluate the impact of these impurities on your assay. Optimize storage conditions (e.g., lower temperature, protection from light, use of anhydrous DMSO) to minimize degradation. |
| Precipitate forms in the DMSO stock upon thawing. | The compound's solubility limit in DMSO may have been exceeded, or the compound is less soluble at lower temperatures. | Gently warm the solution and vortex or sonicate to redissolve the compound.[1] If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Discoloration of the DMSO stock solution. | This may indicate oxidation or other chemical degradation. | Discard the discolored solution and prepare a fresh stock. Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing if oxygen sensitivity is suspected.[1] |
Quantitative Data Summary
As specific quantitative stability data for this compound in DMSO is not publicly available, the following table presents a hypothetical example of how such data would be structured. Researchers should generate their own data following the experimental protocol outlined below.
| Storage Condition | Time Point | Purity (%) by HPLC | Degradation Products Detected |
| -20°C | 0 | 99.5 | None |
| 3 months | 99.3 | Minor peak at RRT 1.2 | |
| 6 months | 99.1 | Minor peak at RRT 1.2 | |
| 4°C | 0 | 99.5 | None |
| 3 months | 98.2 | Peak at RRT 1.2 and 1.5 | |
| 6 months | 97.0 | Increased intensity of peaks at RRT 1.2 and 1.5 | |
| Room Temperature | 0 | 99.5 | None |
| 1 month | 92.0 | Multiple degradation peaks | |
| 3 months | 85.4 | Significant degradation |
RRT = Relative Retention Time
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general procedure for conducting a stability study using HPLC.
-
Preparation of Stock Solution:
-
Aliquoting and Storage:
-
Time-Point Analysis:
-
Time 0: Immediately after preparation, take one aliquot for initial analysis.
-
Dilute a sample of the stock solution to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method. This involves developing an HPLC method that can separate the parent compound from any potential degradation products.
-
Record the peak area of the parent compound. This will serve as the 100% reference.[1]
-
Subsequent Time Points: At regular intervals (e.g., 1, 3, 6 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Analyze the sample using the same HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (Time 0) measurement.
-
Monitor for the appearance and growth of any new peaks, which indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of a compound in DMSO.
Caption: Hypothetical kinase inhibition signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights [organic-chemistry.org]
- 5. bmse000097 Indole at BMRB [bmrb.io]
- 6. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing this compound involves a two-stage process. The first stage is the Fischer indole synthesis to create a key intermediate, which is then cyclized in the second stage via the Pictet-Spengler reaction.
Q2: What are the typical starting materials for this synthesis?
The synthesis generally commences with 4-bromophenylhydrazine and a suitable piperidone derivative, such as 1-methyl-4-piperidone, to form the indole core through the Fischer indole synthesis.[1] The resulting tryptamine intermediate is then reacted with an aldehyde, typically formaldehyde, in the Pictet-Spengler cyclization step.
Q3: Why can yields be low in this specific synthesis?
The presence of the electron-withdrawing bromine atom on the phenylhydrazine starting material can deactivate the aromatic ring. This deactivation can make the key cyclization step of the Fischer indole synthesis more challenging, potentially leading to lower yields compared to the synthesis of non-halogenated analogs. The Pictet-Spengler reaction can also be sensitive to reaction conditions, further impacting the overall yield.
Q4: What are the most critical parameters to control during the synthesis?
The critical parameters to control are:
-
Temperature: Both the Fischer indole synthesis and the Pictet-Spengler reaction are temperature-sensitive. Careful temperature control is necessary to promote the desired reaction while minimizing side product formation.
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial for both reaction stages. Common catalysts include hydrochloric acid, sulfuric acid, and polyphosphoric acid.[2]
-
Reaction Time: Adequate reaction time is necessary for completion, which should be monitored by techniques such as Thin Layer Chromatography (TLC).
Q5: How can the final product be purified?
Purification of this compound typically involves column chromatography. A common stationary phase is silica gel, with an eluent system such as a gradient of hexane-ethyl acetate or chloroform-methanol. In some cases, recrystallization can also be an effective final purification step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation in Fischer Indole Synthesis | 1. Insufficiently acidic conditions. 2. Reaction temperature is too low. 3. Decomposition of starting materials or intermediates. | 1. Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., polyphosphoric acid). 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Low Yield in Pictet-Spengler Reaction | 1. Incomplete formation of the iminium ion intermediate. 2. Deactivation of the indole ring by the bromo-substituent hindering electrophilic attack. 3. Suboptimal reaction temperature. | 1. Ensure anhydrous conditions and use a suitable acid catalyst to promote iminium ion formation. 2. Consider using a stronger acid or a Lewis acid catalyst to facilitate the cyclization. 3. Optimize the reaction temperature; sometimes gentle heating is required. |
| Formation of Multiple Side Products | 1. Over-alkylation or other side reactions due to harsh conditions. 2. Presence of impurities in starting materials. 3. Air oxidation of the indole nucleus. | 1. Reduce the reaction temperature and/or use a milder acid catalyst. 2. Ensure the purity of starting materials before use. 3. Conduct the reaction under an inert atmosphere. |
| Difficulty in Purifying the Final Product | 1. Co-elution of the product with impurities during chromatography. 2. Poor solubility of the product. | 1. Optimize the solvent system for column chromatography; a shallow gradient or a different solvent system may improve separation. Consider using a different stationary phase if silica gel is ineffective. 2. Experiment with different solvent systems for recrystallization to find one that provides good solubility at elevated temperatures and poor solubility at room temperature. |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of the Tryptamine Precursor
This protocol is a generalized procedure based on established Fischer indole synthesis methodologies.
-
Step 1: Hydrazone Formation: In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride in ethanol. Add 1-benzyl-4-piperidone and stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete, as monitored by TLC.
-
Step 2: Cyclization: To the hydrazone mixture, add a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid. Heat the reaction mixture to reflux for 4-6 hours. Monitor the disappearance of the hydrazone and the formation of the indole product by TLC.
-
Step 3: Work-up and Isolation: After cooling to room temperature, carefully quench the reaction by pouring it into a beaker of ice water. Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 8-9. The crude product may precipitate out of the solution.
-
Step 4: Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Key Experiment: Pictet-Spengler Reaction to form this compound
This protocol is a generalized procedure based on established Pictet-Spengler reaction methodologies.
-
Step 1: Reaction Setup: Dissolve the 6-bromo-tryptamine precursor in a suitable solvent, such as a mixture of acetic acid and water.
-
Step 2: Addition of Formaldehyde: Add an aqueous solution of formaldehyde to the reaction mixture.
-
Step 3: Cyclization: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Step 4: Work-up and Isolation: After cooling, basify the reaction mixture with a strong base like sodium hydroxide to a pH of 10-12.
-
Step 5: Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to yield this compound.
Visualizations
Caption: Fischer Indole Synthesis Workflow.
Caption: Pictet-Spengler Reaction Workflow.
Caption: Troubleshooting Logic Flowchart.
References
optimizing 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole concentration in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The guidance provided is based on the known properties of the broader pyrido[4,3-b]indole chemical class, as specific experimental data for this particular compound is limited.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: Based on synthetic procedures and the low aqueous solubility of related compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a primary stock solution.[1][2]
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Assay Preparation: For aqueous-based assays, create intermediate dilutions from the DMSO stock. It is critical to ensure the final concentration of DMSO in the assay medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or artifacts.[3]
Q2: What is a good starting concentration range for my experiments?
A2: The optimal concentration will be assay-dependent. However, based on published data for analogous pyrido[4,3-b]indole derivatives, a broad range should be tested initially.
-
Initial Screening: A single high concentration (e.g., 10 µM or 30 µM) is often used for primary screening.[4]
-
Dose-Response: For generating IC50 or EC50 curves, a wider range is necessary. Start with a top concentration of 50-100 µM and perform serial dilutions (e.g., 1:3 or 1:5) to cover the nanomolar to micromolar range. Published potencies for this class of compounds range from low nanomolar to mid-micromolar.[1][5][6][7]
Q3: What are the known or potential biological targets for this class of compounds?
A3: The pyrido[4,3-b]indole scaffold is present in molecules with a wide range of biological activities.[2] Potential targets and activities to investigate include:
-
Anticancer/Antiproliferative: Inhibition of tubulin polymerization or modulation of targets like MDM2.[1][5][6]
-
Neuroprotection: Modulation of the glutamatergic system.[2]
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Ion Channel Modulation: Potentiation of channels like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[7]
-
Other Activities: This class has also been associated with antihistamine and anti-inflammatory effects.[2]
Q4: What controls are essential when working with this compound?
A4: Proper controls are critical for interpreting your results.
-
Vehicle Control: This is the most important control. It consists of the assay medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) used to deliver the compound. All data should be normalized to this control.
-
Negative Control: A well containing untreated cells or the basic assay components without a known active substance.
-
Positive Control: A known activator or inhibitor of your target/pathway to ensure the assay is performing as expected.
Data Summary Tables
Table 1: Recommended Solvents and Storage
| Parameter | Recommendation | Notes |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | Based on common practice for heterocyclic compounds.[1] |
| Stock Concentration | 10-50 mM | Prepare a high-concentration master stock for serial dilutions. |
| Stock Solution Storage | -20°C or -80°C | Aliquot to minimize freeze-thaw cycles. Protect from light. |
| Final Assay [DMSO] | ≤ 0.5% | High DMSO concentrations can be toxic to cells.[3] |
Table 2: Suggested Starting Concentrations for Assays
| Assay Type | Suggested Top Concentration | Dilution Strategy | Rationale |
| Biochemical Assays | 100 µM | 10-point, 1:3 serial dilution | To capture a wide range of potential potencies. |
| Cell-Based (Viability) | 50 µM | 10-point, 1:3 serial dilution | Higher concentrations may induce non-specific toxicity. |
| Cell-Based (Functional) | 10 µM - 30 µM | 8-point, 1:5 serial dilution | Functional responses often occur at lower concentrations. |
| High-Throughput Screen | 10 µM | Single concentration | For initial hit identification.[4] |
Troubleshooting Guides
Problem: The compound precipitates when added to my aqueous assay buffer.
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | This is common for this chemical class.[2] Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to the system (e.g., 0.1-0.5%). |
| "Shock" Precipitation | Avoid adding a small volume of high-concentration DMSO stock directly into a large volume of buffer. Perform an intermediate dilution step in media or buffer first. Mix vigorously upon addition. |
| Buffer Composition | High salt or protein concentrations (e.g., in serum) can sometimes affect compound solubility. Test solubility in a simplified buffer first. |
Problem: I do not observe any biological activity.
| Potential Cause | Recommended Solution |
| Concentration Too Low | Review literature for related compounds and ensure your concentration range is appropriate. Some analogs have IC50 values in the mid-micromolar range.[1] |
| Compound Degradation | Ensure stock solutions were stored correctly. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Poor Solubility | Visually inspect wells for precipitation. If suspected, re-evaluate your dilution scheme or final solvent concentration. |
| Incorrect Target/Assay | The compound may not be active against your specific target. Consider screening in orthogonal assays or against different cell lines. |
| Assay Failure | Always check your positive control. If the positive control fails, troubleshoot the assay itself before drawing conclusions about your test compound.[8] |
Problem: The dose-response curve has a bell shape or is very steep.
| Potential Cause | Recommended Solution |
| Cytotoxicity | At high concentrations, the compound may be causing cell death, leading to a drop-off in signal (bell shape). Perform a separate cytotoxicity assay to determine the toxic concentration range. |
| Compound Aggregation | Some compounds form aggregates at high concentrations, which can lead to artifacts. This can sometimes result in steep or irregular curves. Consider adding a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) to the assay buffer. |
| Assay Interference | The compound may interfere with the assay readout (e.g., autofluorescence, signal quenching). Run a control plate with the compound in the absence of cells or other biological reagents to check for interference.[4] |
Experimental Protocols
Protocol 1: Preparation of Serial Dilutions for Dose-Response Analysis
This protocol describes how to prepare a 10-point, 1:3 serial dilution series for a 96-well plate cell-based assay, starting from a 20 mM DMSO stock.
Materials:
-
This compound (20 mM in 100% DMSO)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile cell culture medium
-
96-well assay plate
Methodology:
-
Prepare Highest Concentration Working Stock (400X):
-
Label a microcentrifuge tube "Top Stock (40 µM)".
-
Add 98 µL of cell culture medium.
-
Add 2 µL of the 20 mM DMSO stock solution.
-
Vortex gently to mix. This yields a 400 µM solution in 2% DMSO.
-
-
Prepare Serial Dilution Plate (4X):
-
Add 100 µL of cell culture medium containing 0.4% DMSO to columns 2-11 of a clean 96-well plate. Column 12 will be the vehicle control.
-
Add 150 µL of the "Top Stock (400 µM)" to column 1. This is your highest concentration (40 µM at 4X).
-
Transfer 50 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this 1:3 serial dilution by transferring 50 µL from column 2 to 3, and so on, until column 10. Discard 50 µL from column 10. Column 11 will serve as a no-compound control (0 µM).
-
-
Treat Assay Plate:
-
Prepare your cell assay plate with 150 µL of cells in medium per well.
-
Transfer 50 µL from each well of the 4X serial dilution plate to the corresponding well of the cell assay plate.
-
This brings the final volume to 200 µL and dilutes the compound and DMSO 1:4, resulting in a final DMSO concentration of 0.1% and a top compound concentration of 10 µM.
-
Protocol 2: General Cell Proliferation/Viability Assay (Resazurin-Based)
This protocol provides a general method for assessing the effect of the compound on the proliferation or viability of adherent cells.
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are healthy and in the logarithmic growth phase.[9]
-
Seed cells into a 96-well clear-bottom, black-walled plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 150 µL of culture medium.[9][10]
-
Incubate for 18-24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a 4X serial dilution plate of the compound as described in Protocol 1.
-
Carefully add 50 µL of the 4X compound solutions to the appropriate wells of the cell plate.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
Signal Detection:
-
After incubation, add 20 µL of a resazurin-based viability reagent (e.g., alamarBlue™, PrestoBlue™) to each well.
-
Incubate for 1-4 hours at 37°C, or as recommended by the manufacturer.
-
Measure fluorescence on a microplate reader using the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence from a "media only" control.
-
Normalize the data to the vehicle (0.1% DMSO) control wells, setting this value to 100% viability.
-
Plot the normalized viability (%) versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Experimental & Logical Workflows
Caption: General workflow for testing compound efficacy.
Caption: Troubleshooting tree for lack of observed activity.
Hypothetical Signaling Pathway
Caption: Hypothetical action on the cell cycle via tubulin.
References
- 1. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 9. biocompare.com [biocompare.com]
- 10. selectscience.net [selectscience.net]
- 11. benchchem.com [benchchem.com]
reducing off-target effects of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The focus of this resource is to help mitigate and understand potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known or likely primary targets of this compound?
A1: this compound belongs to the pyridoindole class of compounds, which are recognized as "privileged scaffolds" in medicinal chemistry. Derivatives of this scaffold have been developed as inhibitors for a variety of protein kinases. Notably, this structural class has been investigated for inhibition of kinases such as c-Met. Therefore, c-Met and other structurally related kinases should be considered as potential primary targets.
Q2: My experimental results are not consistent with the expected on-target effects. Could off-target effects be the cause?
A2: Yes, inconsistencies in experimental outcomes are often attributable to off-target effects, especially when working with kinase inhibitors. The pyrido[4,3-b]indole scaffold can interact with the ATP-binding site of numerous kinases. If your results, such as cellular phenotype or downstream signaling modulation, do not align with the known function of the intended primary target, it is crucial to investigate potential off-target interactions.
Q3: I am observing unexpected cytotoxicity in my cell-based assays. How can I determine if this is due to an off-target effect?
A3: Unexpected cytotoxicity is a common challenge with kinase inhibitors. To determine if this is an off-target effect, consider the following troubleshooting steps:
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Confirm On-Target Engagement: First, verify that the compound is engaging its intended target in your cellular model at the concentrations used. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target binding.
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Dose-Response Analysis: Perform a careful dose-response analysis for both the on-target effect (e.g., inhibition of substrate phosphorylation) and cytotoxicity. A significant separation between the IC50 for the on-target effect and the CC50 (cytotoxic concentration 50%) suggests the toxicity may be off-target.
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Kinome Profiling: The most direct way to identify problematic off-targets is to screen the compound against a broad panel of kinases. This can reveal potent inhibition of kinases known to be essential for cell survival.
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Rescue Experiments: If possible, perform a rescue experiment. For example, if the intended target is kinase X, overexpressing a drug-resistant mutant of kinase X should rescue the on-target effects but not the off-target toxicity.
Q4: Can off-target effects ever be beneficial?
A4: While often considered a hurdle, off-target effects can sometimes contribute to a compound's therapeutic efficacy. A multi-kinase inhibitor that targets several nodes in a disease-relevant pathway may have a more robust effect than a highly selective inhibitor. However, any potential benefits must be carefully weighed against the risks of toxicity and confounding experimental interpretations.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between biochemical and cellular assays.
-
Question: My IC50 value for this compound is much higher in my cellular assay compared to my in vitro kinase assay. Why is this happening?
-
Answer: This discrepancy is common and can be due to several factors:
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Cellular ATP Concentration: Intracellular ATP concentrations are typically in the millimolar range, which is often much higher than the ATP concentration used in biochemical kinase assays. For ATP-competitive inhibitors, this high cellular ATP concentration can lead to a rightward shift in the IC50 value.
-
Cell Permeability: The compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is applied externally.
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Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.
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Plasma Protein Binding: In the presence of serum in the cell culture media, the compound may bind to plasma proteins, reducing its free and active concentration.
-
Issue 2: Unexpected phosphorylation changes in downstream signaling pathways.
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Question: I am using this compound to inhibit c-Met, but I am seeing changes in signaling pathways not typically associated with c-Met. What could be the reason?
-
Answer: This strongly suggests off-target kinase inhibition. The pyrido[4,3-b]indole scaffold is known to be promiscuous. Your compound could be inhibiting other kinases that are part of different signaling cascades.
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Recommended Action: Perform a Western blot analysis to probe the phosphorylation status of key nodes in other major signaling pathways (e.g., MAPK/ERK, PI3K/AKT). Additionally, consider a broad kinase screen to identify the specific off-target kinases responsible for these unexpected signaling alterations.
-
Data Presentation
The following table summarizes potential off-target kinase families for compounds with a pyridoindole scaffold, based on the known promiscuity of this chemical class. Researchers should consider these as a starting point for off-target screening.
| Kinase Family Group | Potential Off-Target Kinases | Rationale for Consideration |
| Tyrosine Kinases (TK) | SRC family, ABL, EGFR, VEGFR | The pyridoindole scaffold is a common backbone for tyrosine kinase inhibitors. Structural similarities in the ATP-binding pocket can lead to cross-reactivity. |
| Serine/Threonine Kinases | CDKs, GSK-3β, p21-activated kinases (PAKs) | Derivatives of similar heterocyclic scaffolds have shown activity against these kinases. |
| STE Group | MST3/4 | Structurally related compounds have been developed as inhibitors for this kinase group. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Luminescence-Based)
This protocol outlines a general method for assessing the selectivity of this compound against a panel of purified kinases using an ADP-Glo™ or similar assay.
-
Objective: To determine the IC50 values of the compound against a panel of kinases to identify on-target and off-target activities.
-
Principle: The assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.
-
Materials:
-
Purified recombinant kinases.
-
Kinase-specific substrates.
-
ATP.
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Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
This compound.
-
ADP-Glo™ Kinase Assay kit.
-
Microplate reader for luminescence.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
In a multi-well plate, add the kinase, its substrate, and the diluted compound. Include a vehicle control (DMSO) and a no-kinase control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to verify the binding of the compound to its target protein in intact cells.[1][2][3]
-
Objective: To confirm that this compound engages its intended target in a cellular environment.
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This thermal shift can be detected by quantifying the amount of soluble protein remaining after heating.[1][2]
-
Materials:
-
Cell line expressing the target protein.
-
This compound.
-
PBS and lysis buffer with protease inhibitors.
-
Antibody specific to the target protein for Western blot.
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and distribute them into PCR tubes.
-
Heat the cell suspensions at a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
-
Visualizations
Caption: Workflow for investigating unexpected cellular phenotypes.
Caption: Dissecting on-target vs. off-target signaling pathways.
References
Technical Support Center: 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and downstream applications.
I. Synthesis and Purification
The synthesis of this compound typically involves a two-step process: the formation of the tetracyclic core, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as tetrahydro-γ-carboline), followed by electrophilic bromination.
A. Formation of the Tetrahydro-γ-carboline Core
The most common method for constructing the tetrahydro-γ-carboline scaffold is the Pictet-Spengler reaction or a related Fischer indole synthesis.
Experimental Workflow: Pictet-Spengler Reaction
Technical Support Center: Purification of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are flash column chromatography on silica gel and recrystallization. The choice of method depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities in my crude sample?
A2: Impurities largely depend on the synthetic route employed.
-
Pictet-Spengler Reaction Route: Common impurities may include unreacted 4-bromophenylhydrazine, byproducts from the piperidone derivative, or incompletely cyclized intermediates.
-
NBS Bromination Route: Potential impurities include the unbrominated starting material (2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole), over-brominated species (dibromo- or tribromo-derivatives), and potentially the fully aromatized bromo-γ-carboline due to oxidation by NBS.[1]
Q3: How can I monitor the purification process effectively?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification. Due to the nature of the compound, specific visualization methods are recommended.[2][3]
Troubleshooting Guides
Flash Column Chromatography
Issue 1: My compound is not separating from impurities on the column.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution:
-
Adjust Polarity: If the compound and impurities are eluting too quickly (high Rf), decrease the polarity of the eluent. If they are eluting too slowly (low Rf), increase the polarity.
-
Try Different Solvent Systems: Based on literature for similar compounds, consider the solvent systems outlined in the table below.[4] The addition of a small amount of a basic modifier like triethylamine (Et3N) can improve peak shape and reduce tailing for nitrogen-containing compounds.
-
Perform Gradient Elution: A gradual increase in the polarity of the eluent during the chromatography run can help resolve closely eluting compounds.
-
Issue 2: My compound is streaking or tailing on the TLC plate and column.
-
Possible Cause: The basic nitrogen atoms in the molecule are interacting strongly with the acidic silica gel.
-
Solution: Add a small percentage (0.1-1%) of a base, such as triethylamine (Et3N) or ammonia solution, to your eluent. This will neutralize the acidic sites on the silica gel and improve the chromatography.
Recrystallization
Issue 3: I am unable to find a suitable solvent for recrystallization.
-
Possible Cause: The compound may have very high or very low solubility in common single solvents.
-
Solution:
-
Use a Solvent Pair: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization.
-
Solvent Suggestions: For brominated, nitrogen-containing heterocycles, consider solvent systems like ethanol/water, methanol/water, or dichloromethane/hexane.[5]
-
Issue 4: My compound "oils out" instead of crystallizing.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast.
-
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Avoid rapid cooling in an ice bath initially.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Use a More Dilute Solution: Start with a larger volume of the "good" solvent to prevent the compound from becoming too concentrated and oiling out upon addition of the "poor" solvent.
-
Data Presentation
Table 1: Suggested Initial Solvent Systems for Flash Column Chromatography
| Solvent System | Ratio (v/v) | Modifier | Notes |
| Dichloromethane (DCM) / Methanol (MeOH) | 9:1 | 0.1% Triethylamine (Et3N) | A polar system suitable for more polar impurities. The base helps to prevent peak tailing. |
| Dichloromethane (DCM) / Ethyl Acetate (EtOAc) | 8:2 | None | A less polar system that can be effective for separating less polar impurities. |
Table 2: Solubility Characteristics (Qualitative)
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Soluble | A good solvent for dissolving the crude material for column chromatography. |
| Methanol (MeOH) | Soluble | Often used as the polar component in chromatography eluents. |
| Ethyl Acetate (EtOAc) | Moderately Soluble | Can be used as a component in chromatography or for recrystallization. |
| Hexane / Heptane | Sparingly Soluble | Can be used as the "poor" solvent in a recrystallization solvent pair. |
| Water | Insoluble | The compound is not expected to be soluble in water. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the chosen solvent system (e.g., DCM/EtOAc 8:2 or DCM/MeOH/Et3N 9:1).
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis:
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Thin-Layer Chromatography (TLC) for Monitoring
-
Plate: Silica gel coated plates with a fluorescent indicator (F254).
-
Spotting: Dissolve a small amount of the crude mixture and the collected fractions in a suitable solvent (e.g., DCM or MeOH) and spot them on the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate.
-
Visualization:
-
UV Light: View the dried plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against a fluorescent background.[3]
-
Staining: If the compound is not UV-active or for better visualization, use a chemical stain. A potassium permanganate stain is a good general-purpose oxidizing stain that will visualize many organic compounds. For more specific detection of nitrogen-containing heterocycles, a malonic acid-salicylaldehyde reagent can be used, which shows yellow fluorescent spots under long-wave UV light after heating.[2] Dragendorff's reagent is also a classic choice for detecting alkaloids and other nitrogenous compounds.[2]
-
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Antischistosomal Tetrahydro-γ-carboline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
This guide provides essential information on the proper storage and handling of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole to ensure the safety of laboratory personnel and maintain the integrity of the product.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: This compound is classified as hazardous. It is harmful if swallowed and toxic in contact with skin. It is also known to cause serious eye irritation and is very toxic to aquatic life. Some sources also indicate that it may cause skin and respiratory irritation.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is mandatory to wear appropriate personal protective equipment. This includes chemical-resistant gloves, a lab coat or other protective clothing, and eye/face protection such as safety glasses or goggles.[1][3]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and integrity of the compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] For long-term storage, a temperature of 2-8°C is recommended, with protection from light and storage under an inert atmosphere.[4]
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, it is crucial to take immediate action and seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical advice.[3] Always show the Safety Data Sheet (SDS) to the attending medical professional.[3]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents.[3][5] Contact with these materials should be avoided to prevent hazardous reactions.
Q6: How should I dispose of waste containing this compound?
A6: All waste materials containing this compound should be disposed of in accordance with local, state, and federal regulations. It is recommended to use an approved waste disposal plant.[1] Avoid releasing the chemical into the environment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color or appearance | Exposure to light, air, or improper storage temperature. | Verify storage conditions are as recommended (2-8°C, protected from light, under inert gas).[4] If the compound's integrity is questionable, it may be necessary to re-purify or acquire a new batch. |
| Inconsistent experimental results | Compound degradation due to improper handling or storage. | Review handling procedures to ensure they minimize exposure to air and moisture. Ensure the compound is brought to room temperature before opening the container to prevent condensation. Store aliquots to minimize freeze-thaw cycles. |
| Visible contamination in the container | Improper sealing of the container or use of non-sterile equipment for handling. | Always use clean, dry spatulas and equipment. Ensure the container cap is securely fastened after each use. |
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
Technical Support Center: Overcoming Resistance to 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analogs. This guide is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound analogs?
Based on available literature, this class of compounds primarily targets the c-Met receptor tyrosine kinase .[1] Additionally, functionalized tetrahydro-1H-pyrido[4,3-b]indoles have been identified as inhibitors of Sirtuin 2 (SIRT2) , a NAD+-dependent deacetylase.[2] Therefore, resistance mechanisms are likely to involve these two signaling pathways.
Q2: My cells, initially sensitive to an this compound analog, are now showing resistance. What are the potential mechanisms?
Acquired resistance to this class of compounds can be broadly categorized based on their primary targets:
-
c-Met-Mediated Resistance:
-
On-Target Mechanisms: These involve alterations to the MET gene itself.
-
Secondary Mutations: Mutations in the c-Met kinase domain can prevent the analog from binding effectively.
-
MET Gene Amplification: An increased number of copies of the MET gene can lead to overexpression of the c-Met receptor, overwhelming the inhibitory effect of the compound.
-
-
Off-Target Mechanisms: These involve the activation of alternative signaling pathways that bypass the need for c-Met signaling.
-
Bypass Pathway Activation: Upregulation of other receptor tyrosine kinases (e.g., EGFR, HER3) or downstream signaling molecules (e.g., KRAS, PI3K/AKT) can sustain cell proliferation and survival.[3][4]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular program that can confer resistance to c-Met inhibitors.[5]
-
-
-
SIRT2-Mediated Resistance:
-
Metabolic Reprogramming: As SIRT2 is involved in metabolic regulation, resistant cells may alter their metabolic pathways to become less dependent on SIRT2 activity.
-
Upregulation of Compensatory Pathways: Cells might upregulate other sirtuins or deacetylases to compensate for the inhibition of SIRT2.
-
Altered Substrate Acetylation: Changes in the acetylation status of SIRT2 substrates, such as α-tubulin or other proteins involved in cell cycle and apoptosis, could contribute to resistance.
-
Q3: How can I experimentally confirm that my cell line has developed resistance?
The most direct method is to perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of the analog in the suspected resistant cell line to the parental (sensitive) cell line. A significant rightward shift in the dose-response curve and an increase in the IC50 value indicate the development of resistance.
Troubleshooting Guides
Problem 1: Decreased or loss of compound efficacy in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure the compound has been stored correctly (typically at -20°C or -80°C as a solid or in solution). Prepare fresh stock solutions. |
| Cell Line Integrity | Verify the identity of your cell line (e.g., by STR profiling). Ensure the cell line has not been contaminated or undergone significant genetic drift. Use a fresh vial of low-passage parental cells for comparison. |
| Development of Resistance | Confirm resistance by determining the IC50 value in the parental and suspected resistant lines (see Experimental Protocol 1). Proceed to investigate the mechanism of resistance. |
Problem 2: High background or inconsistent results in a c-Met phosphorylation western blot.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal concentrations that yield a strong signal with low background. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies is often preferred over milk).[6] |
| Phosphatase Activity | Ensure that lysis buffer contains fresh phosphatase inhibitors. Keep samples on ice at all times to minimize enzymatic activity.[6] |
| Non-specific Bands | Use a more specific primary antibody. Ensure that the lysis buffer contains protease inhibitors to prevent protein degradation.[6] |
Problem 3: No observable effect on α-tubulin acetylation after treatment with a SIRT2-inhibiting analog.
| Possible Cause | Troubleshooting Steps |
| Low SIRT2 Expression | Confirm SIRT2 expression in your cell line using western blot or qPCR. |
| Ineffective Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for SIRT2 inhibition in your cell line. |
| Rapid Re-acetylation | Ensure that lysis buffer contains deacetylase inhibitors (e.g., nicotinamide and trichostatin A) to preserve the acetylation status of proteins. |
| Antibody Issues | Use a validated antibody for acetylated α-tubulin. Include positive and negative controls (e.g., cells treated with a known SIRT2 activator or a broad-spectrum HDAC inhibitor). |
Quantitative Data
Table 1: Example IC50 Values for c-Met and SIRT2 Inhibitors
| Compound Class | Target | Example Compound | Cell Line | IC50 (nM) | Reference |
| Pyrido[4,3-b]indole Analog | c-Met | Hypothetical Analog A | GTL-16 (MET-amplified) | 15 | - |
| Pyrido[4,3-b]indole Analog | c-Met | Hypothetical Analog A - Resistant | GTL-16-R | 1500 | - |
| Pyrido[4,3-b]indole Analog | SIRT2 | Functionalized Analog B | HeLa | 3,000 - 4,000 | [2] |
| Selective c-Met Inhibitor | c-Met | Capmatinib | EBC-1 (MET-amplified) | 4 | [7] |
| Selective c-Met Inhibitor | c-Met | Capmatinib-Resistant | EBC-CR1 | >10,000 | [7] |
| Selective SIRT2 Inhibitor | SIRT2 | AGK2 | - | 3,500 | [8] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for c-Met Phosphorylation
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat with the pyrido[4,3-b]indole analog at various concentrations and time points. For ligand-stimulated experiments, serum-starve cells overnight and then stimulate with HGF (50 ng/mL) for 15 minutes before lysis.[9]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: In Vitro SIRT2 Deacetylation Assay (Fluorometric)
-
Reagent Preparation: Prepare SIRT2 assay buffer, recombinant human SIRT2, a fluorogenic acetylated peptide substrate, and NAD+. Prepare serial dilutions of the pyrido[4,3-b]indole analog.
-
Assay Reaction: In a 96-well plate, add the SIRT2 enzyme, the analog (or vehicle control), and NAD+. Pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction. Incubate for 30-60 minutes at 37°C.
-
Develop Signal: Add a developer solution containing a deacetylase inhibitor (e.g., nicotinamide) to stop the reaction and generate a fluorescent signal. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of SIRT2 inhibition for each concentration of the analog and determine the IC50 value.
Visualizations
Caption: The c-Met signaling pathway and the inhibitory action of pyrido[4,3-b]indole analogs.
Caption: Experimental workflow for investigating and overcoming resistance.
Caption: A logical troubleshooting decision tree for common experimental issues.
References
- 1. This compound | 497261-38-8 | Benchchem [benchchem.com]
- 2. Functionalized tetrahydro-1H-pyrido[4,3-b]indoles: a novel chemotype with Sirtuin 2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opportunities and challenges of targeting c-Met in the treatment of digestive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET inhibitors in combination with other therapies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
optimizing reaction conditions for tetrahydro-gamma-carboline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tetrahydro-γ-carbolines. The content is structured to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tetrahydro-γ-carbolines?
A1: The most prevalent and effective method for the synthesis of tetrahydro-β-carbolines, and by analogy, applicable to γ-carbolines, is the Pictet-Spengler reaction.[1] This reaction involves the condensation of a β-arylethylamine (like tryptamine derivatives for carboline synthesis) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][2]
Q2: Why is an acid catalyst typically required for the Pictet-Spengler reaction?
A2: An acid catalyst is crucial because it protonates the intermediate imine (Schiff base), forming a more electrophilic iminium ion.[1][2] This increased electrophilicity is the driving force for the subsequent intramolecular cyclization onto the electron-rich indole ring system.[2] While some reactions can proceed without an acid catalyst, particularly with highly reactive substrates, an acid is generally necessary for efficient reaction.[2]
Q3: Can I use a large excess of the acid catalyst to speed up the reaction?
A3: It is not recommended to use a large excess of a Brønsted acid catalyst. While a sufficient amount of acid is needed to activate the imine, an excessive amount can protonate the starting amine, rendering it non-nucleophilic and thus inhibiting the initial condensation step with the aldehyde or ketone.[1] Finding the optimal catalyst loading is key to maximizing the yield.
Q4: What are some common side reactions or byproducts in the Pictet-Spengler synthesis of tetrahydro-γ-carbolines?
A4: A common issue is the formation of a stable imine intermediate that fails to cyclize, especially with less reactive ketones.[1] Another potential side reaction is the formation of N-acylated byproducts if the reaction conditions are not carefully controlled, particularly in the N-acyliminium ion variant of the Pictet-Spengler reaction.[2][3] In some cases, especially with substituted indoles, regioisomeric products can be formed.
Q5: How can I purify the final tetrahydro-γ-carboline product?
A5: Purification is typically achieved through column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of the specific tetrahydro-γ-carboline derivative. In some cases, if the product precipitates from the reaction mixture, simple filtration and washing may yield a sufficiently pure product.[5] Recrystallization can also be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient acid catalysis leading to a slow or stalled reaction.[1]2. Excessive acid catalysis deactivating the starting amine.[1]3. Low purity of starting materials, especially the aldehyde.4. Reaction temperature is too low, leading to slow kinetics.[6]5. The aromatic ring of the tryptamine is not sufficiently nucleophilic.[2] | 1. Optimize the concentration of the acid catalyst. A screening of different acid catalysts (e.g., TFA, HCl, TsOH) and their concentrations is recommended.2. Reduce the amount of acid catalyst used.3. Ensure the aldehyde is pure and free of corresponding carboxylic acid.4. Gradually increase the reaction temperature and monitor the progress by TLC.5. Consider using a tryptamine derivative with electron-donating groups on the indole ring to increase its nucleophilicity. |
| Formation of a Stable Imine Intermediate | 1. The imine formed is not sufficiently electrophilic for cyclization.2. The ketone used is sterically hindered or electronically deactivated.[1] | 1. Increase the acidity of the reaction medium to promote the formation of the more electrophilic iminium ion.2. Consider using a more reactive aldehyde instead of a ketone if possible. For unreactive ketones, using a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at reflux can be effective.[1] |
| Poor Diastereoselectivity (for chiral products) | 1. The reaction is run at a high temperature, leading to thermodynamic equilibrium and potential racemization.[2]2. The choice of catalyst and solvent is not optimal for stereocontrol. | 1. Conduct the reaction at a lower temperature, as the kinetically controlled product is often favored.[2]2. Screen different chiral catalysts and solvents to find conditions that favor the formation of the desired diastereomer. For example, using Nb-benzylated tryptophans can favor the formation of 1,3-trans products.[2] |
| Difficulty in Product Isolation/Purification | 1. The product is highly polar and streaks on the silica gel column.2. The product co-elutes with starting materials or byproducts. | 1. For polar products, consider using a more polar eluent system for column chromatography, or use a different stationary phase like alumina.2. Optimize the reaction to drive it to completion to minimize the presence of starting materials. If byproducts are the issue, adjusting the reaction conditions (e.g., temperature, catalyst) might minimize their formation. |
Data Presentation
Table 1: Effect of Solvent and Catalyst on Pictet-Spengler Reaction Yield
| Tryptamine Derivative | Aldehyde/Ketone | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Tryptamine | p-Nitrobenzaldehyde | HFIP | None | Reflux | 98 | [1] |
| Tryptamine | Benzaldehyde | HFIP | None | Reflux | 95 | [1] |
| Tryptamine | Trifluoroacetophenone | HFIP | None | Reflux | 76 | [1] |
| Tryptamine | Ethyl pyruvate | HFIP | None | Reflux | 84 | [1] |
| L-Tryptophan methyl ester | p-Nitrobenzaldehyde | HFIP | None | Reflux | 98 | [1] |
| Tryptamine | Aldehyde | CH2Cl2 | Trifluoroacetic acid | Varies | - |
Table 2: Influence of Temperature and Time on Reaction Yield
| Tryptamine | Isatin | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) (Determined by HPLC) | Reference |
| 0.1 mmol | 0.2 mmol | L-cysteine (30 mol%) | Isopropanol | 20 | 24 | ~20 | [6] |
| 0.1 mmol | 0.2 mmol | L-cysteine (30 mol%) | Isopropanol | 30 | 24 | ~35 | [6] |
| 0.1 mmol | 0.2 mmol | L-cysteine (30 mol%) | Isopropanol | 40 | 24 | ~55 | [6] |
| 0.1 mmol | 0.2 mmol | L-cysteine (30 mol%) | Isopropanol | 50 | 24 | ~50 | [6] |
| 0.1 mmol | 0.2 mmol | L-cysteine (30 mol%) | Isopropanol | 40 | 12 | ~40 | [6] |
| 0.1 mmol | 0.2 mmol | L-cysteine (30 mol%) | Isopropanol | 40 | 36 | ~60 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction in Dichloromethane [4]
-
Dissolve tryptamine (1 equivalent) in a mixture of acetic acid and dry dichloromethane (e.g., 5:10 mL).
-
Slowly add the aldehyde (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Basify the solution to pH 9-10 using ammonium hydroxide (NH4OH).
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using 15% MeOH in CH2Cl2 as eluent).
Protocol 2: Pictet-Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) [1]
-
Dissolve the tryptamine derivative (0.5 mmol) and the aldehyde or activated ketone (0.5-0.75 mmol) in HFIP (0.8 mL) under a nitrogen atmosphere.
-
Reflux the resulting solution for the required time (can range from a few hours to 36 hours depending on the substrates).
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the HFIP solvent by distillation. The crude product is often pure enough for subsequent transformations. If necessary, further purification can be performed by column chromatography.
Visualizations
Caption: General experimental workflow for tetrahydro-γ-carboline synthesis.
Caption: Troubleshooting logic for low product yield in synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Spectroscopic Analysis of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and Structural Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its key structural analogs. This guide provides a comparative analysis of available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to facilitate compound identification and characterization.
Comparative Spectral Data
The following tables summarize the available and predicted NMR and mass spectrometry data for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This information can be used to infer the spectral properties of the 8-bromo isomer.
Table 1: ¹H NMR Data (Predicted and Reported)
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | NH Proton (ppm) |
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | ~7.0-7.5 (m) | ~2.7-3.5 (m) | Broad singlet |
| 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Expected shifts and splitting pattern changes in the aromatic region due to the bromine substituent. | Similar to the parent compound. | Broad singlet |
| This compound (Predicted) | The bromine at the 8-position is expected to significantly alter the chemical shifts and coupling constants of the aromatic protons compared to the parent compound and the 6-bromo isomer. | Expected to be similar to the parent compound. | Broad singlet |
Table 2: ¹³C NMR Data (Predicted and Reported)
| Compound | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | ~110-140 | ~20-50 |
| 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | The C-Br carbon will be significantly shielded, and other aromatic carbon shifts will be altered. | Similar to the parent compound. |
| This compound (Predicted) | The C-Br carbon at the 8-position will show a characteristic shielded signal. The electronic effect of bromine will influence the chemical shifts of other aromatic carbons. | Expected to be similar to the parent compound. |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected [M]+ and [M+2]+ Pattern |
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | C₁₁H₁₂N₂ | 172.23 g/mol | Single prominent molecular ion peak. |
| 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | C₁₁H₁₁BrN₂ | 251.12 g/mol | Characteristic isotopic pattern for bromine with two peaks of nearly equal intensity separated by 2 m/z units.[1] |
| This compound | C₁₁H₁₁BrN₂ | 251.12 g/mol | A similar isotopic pattern to the 6-bromo isomer is expected, confirming the presence of a single bromine atom. |
Experimental Protocols
The following are general experimental protocols for acquiring NMR and mass spectrometry data for heterocyclic compounds like the ones discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using the same instrument.
-
Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
Ionization:
-
Electron Ionization (EI): Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source or introduce it after liquid chromatography (LC) separation. A high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z value.
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the characterization of a novel pyrido[4,3-b]indole derivative, such as the 8-bromo isomer, using the comparative data.
Caption: Logical workflow for the spectroscopic characterization of this compound.
References
A Comparative Guide to the Efficacy of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of the novel heterocyclic compound 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The focus is on its efficacy as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator, a c-Met kinase inhibitor, and a 5-HT6 serotonin receptor antagonist. The performance of the core scaffold and related compounds is compared with established alternatives, supported by available experimental data and detailed methodologies.
As a CFTR Potentiator
Comparative Efficacy of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivatives
The efficacy of several derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been compared to the well-established CFTR potentiator, Ivacaftor (VX-770). The following table summarizes the half-maximal effective concentrations (EC50) for these compounds in rescuing the gating defect of F508del-CFTR.
| Compound | EC50 (μM) |
| Reference Compound | |
| VX-770 (Ivacaftor) | ~0.3 |
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivatives | |
| Hit-7 (1) | 0.35 |
| Hit-8 (2) | 1.2 |
| Hit-9 (3) | 0.29 |
| Enantiomerically Pure Derivative (39) | 0.017 |
Data sourced from a study on a novel class of CFTR potentiators.
Experimental Protocol: High-Throughput Screening (HTS) using a Halide-Sensitive YFP Assay
The comparative efficacy data was obtained using a fluorescence-based high-throughput screening assay.
Objective: To identify and characterize compounds that potentiate the activity of mutant CFTR channels.
Cell Line: Fischer rat thyroid (FRT) cells stably co-expressing the F508del-CFTR mutant and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).
Procedure:
-
Cell Culture and Rescue: FRT cells are cultured to confluence. To facilitate the trafficking of the F508del-CFTR protein to the cell membrane, the cells are incubated at a reduced temperature (e.g., 27°C) for 24-48 hours prior to the assay.
-
Compound Incubation: The cells are washed and then incubated with the test compounds (including this compound and its analogs) and a cAMP agonist (e.g., forskolin) to activate the CFTR channels.
-
Fluorescence Measurement: The baseline YFP fluorescence is measured using a plate reader.
-
Iodide Addition: A solution containing iodide is rapidly added to the wells. The influx of iodide through open CFTR channels quenches the YFP fluorescence.
-
Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. The activity of the test compounds is compared to a positive control (e.g., VX-770) and a vehicle control (DMSO). Dose-response curves are generated to determine the EC50 values.
As a c-Met Kinase Inhibitor
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has also been investigated for its potential as a kinase inhibitor, with c-Met being a primary target. The c-Met receptor tyrosine kinase is implicated in various cancers, making its inhibition a key therapeutic strategy. While there is no specific quantitative data for the 8-bromo derivative in the public domain, a comparison with known c-Met inhibitors provides a benchmark for potential efficacy.
Comparative Efficacy of c-Met Kinase Inhibitors
The following table presents the half-maximal inhibitory concentrations (IC50) of several established c-Met inhibitors.
| Compound | IC50 (nM) | Target(s) |
| Reference Compounds | ||
| Crizotinib | 8 | c-Met, ALK |
| Cabozantinib | 1.3 | c-Met, VEGFR2 |
| Savolitinib | 5 | c-Met |
| Tepotinib | 4 | c-Met |
| Tivantinib (ARQ 197) | 355 | c-Met (non-ATP competitive) |
IC50 values are indicative and can vary based on the specific assay conditions.
Experimental Protocol: c-Met Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
A common method to determine the inhibitory activity of compounds against c-Met is a TR-FRET based assay.
Objective: To quantify the in-vitro inhibitory effect of a compound on c-Met kinase activity.
Principle: The assay measures the phosphorylation of a substrate by the c-Met kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to a ULight™-labeled peptide substrate. This results in a FRET signal when excited at the appropriate wavelength. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.
Procedure:
-
Reagent Preparation: Prepare solutions of the c-Met enzyme, the ULight™-poly-GT substrate, ATP, and the test compound (e.g., this compound) at various concentrations.
-
Reaction Initiation: In a microplate, combine the c-Met enzyme and the test compound. After a pre-incubation period, initiate the kinase reaction by adding a mixture of the ULight™-poly-GT substrate and ATP.
-
Reaction Termination and Detection: Stop the reaction by adding a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and EDTA.
-
Signal Measurement: Measure the time-resolved fluorescence at the emission wavelengths of the donor (europium) and acceptor (ULight™).
-
Data Analysis: Calculate the TR-FRET ratio. The percentage of inhibition is determined by comparing the signal from wells with the test compound to the signals from positive (no inhibitor) and negative (no enzyme) controls. IC50 values are calculated from the dose-response curves.
As a 5-HT6 Serotonin Receptor Antagonist
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has also been identified in the context of 5-HT6 serotonin receptor antagonism. Antagonists of this receptor are being investigated for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. While specific binding affinity (Ki) or inhibitory concentration (IC50) values for this compound are not available in the searched literature, a comparison with known 5-HT6 antagonists can provide a framework for its potential potency.
Comparative Efficacy of 5-HT6 Receptor Antagonists
The following table lists the binding affinities (Ki) of several known 5-HT6 receptor antagonists.
| Compound | Ki (nM) | Notes |
| Reference Compounds | ||
| SB-271046 | 1.1 | Selective 5-HT6 antagonist |
| Idalopirdine (Lu AE58054) | 1.3 | Investigated for Alzheimer's disease |
| Intepirdine (RVT-101) | 1.0 | Investigated for Alzheimer's disease |
| Amitriptyline | 6.1 | Tricyclic antidepressant with 5-HT6 affinity |
Ki values are indicative and can vary depending on the assay conditions and radioligand used.
Experimental Protocol: 5-HT6 Receptor Binding Assay
The affinity of a compound for the 5-HT6 receptor is typically determined through a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the human 5-HT6 receptor.
-
A radioligand with high affinity for the 5-HT6 receptor (e.g., [3H]-LSD or [3H]-serotonin).
-
Test compound (e.g., this compound) at various concentrations.
-
A non-specific binding control (e.g., a high concentration of a known 5-HT6 ligand).
Procedure:
-
Incubation: In a microplate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Conclusion
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold demonstrates significant promise as a versatile therapeutic agent. As a CFTR potentiator, derivatives of this core structure have shown high potency, in some cases exceeding that of the approved drug Ivacaftor. While specific quantitative data for this compound as a c-Met inhibitor and a 5-HT6 receptor antagonist is not yet publicly available, the known activity of this chemical class warrants further investigation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and related compounds, enabling researchers to validate its efficacy against these important therapeutic targets. Further studies are essential to fully elucidate the therapeutic potential of the 8-bromo derivative and its place among existing and emerging treatment options.
The 8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide also includes detailed experimental protocols for key assays relevant to the evaluation of these compounds as c-Met inhibitors and visual diagrams of pertinent signaling pathways and experimental workflows.
Structure-Activity Relationship of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Analogs
A significant SAR study on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold was conducted in the context of developing potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR).[2][3] Although the biological target differs, the study provides a robust framework for understanding how modifications to this core structure influence biological activity. The SAR exploration focused on three key regions: the N2 acyl group, the substitution pattern on the aromatic ring, and modifications to the tetrahydropyridine moiety.
Substitutions on the Phenyl Ring (Position 8)
The study investigated the impact of various substituents at the 8-position of the pyridoindole ring. The following table summarizes the findings for a series of analogs, with the core acylated with a 5-(trifluoromethyl)-1H-pyrazole-3-carbonyl group.
| Compound ID | R8 Substitution | EC50 (µM) | Emax (Normalized) |
| 13 | -H | 0.23 | Retained |
| 3 | -OCH3 | 0.29 | 1.00 (Reference) |
| 14 | -CH3 | 0.27 | Conserved |
| 22 | -OCF3 | 0.16 | 0.89 |
Data extracted from a study on CFTR potentiators and may not be directly transferable to c-Met inhibition.[2]
Key Insights from Phenyl Ring Substitutions:
-
Hydrogen (13) and Methyl (14) Substitutions: Replacing the methoxy group at the 8-position with either hydrogen or a methyl group resulted in a slight increase or conservation of potency, respectively, while maintaining efficacy.[2][3]
-
Trifluoromethoxy (22) Substitution: The introduction of a trifluoromethoxy group at the 8-position led to an improvement in potency (EC50: 0.16 µM) compared to the methoxy analog.[2]
Modifications of the N2 Acyl Group
The nature of the acyl group at the N2 position of the tetrahydropyridine ring was found to be critical for activity. A 5'-(trifluoromethyl)-pyrazol-3'-yl residue was identified as an ideal acylating group in the context of CFTR potentiation.[2][3]
Key Insights from N2 Acyl Group Modifications:
-
Importance of the Trifluoromethyl Group: Removal or replacement of the trifluoromethyl moiety on the pyrazole ring with smaller alkyl groups or a phenyl group led to a significant loss of activity.[3]
-
Heteroaromatic Variations: Replacing the pyrazole with other heteroaromatic rings, such as trifluoromethyl-substituted imidazole or bromo-substituted furan, did not improve activity and resulted in a marked decrease in potency.[3]
Signaling Pathways and Experimental Workflows
To facilitate the evaluation of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analogs as c-Met inhibitors, understanding the c-Met signaling pathway and the workflows of relevant assays is crucial.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation. This initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and motility.
Caption: Simplified c-Met signaling cascade.
Experimental Workflow: In Vitro c-Met Kinase Inhibition Assay
A common method to assess the potency of inhibitors against c-Met is through an in vitro kinase assay. The following diagram illustrates a typical workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.
Caption: Workflow for a c-Met TR-FRET inhibition assay.
Experimental Protocols
Detailed methodologies are critical for the accurate evaluation and comparison of compound activity. Below are protocols for a biochemical c-Met kinase assay and a cell-based proliferation assay.
Biochemical c-Met Kinase Inhibition Assay (TR-FRET)
Objective: To determine the in vitro potency of a test compound in inhibiting c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase
-
ULight™-labeled peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop/Detection Buffer: Assay buffer containing 20 mM EDTA and the Eu-antibody
-
Test compounds dissolved in DMSO
-
384-well low-volume white plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in assay buffer to achieve a 4x final concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the 4x compound dilutions to the wells of the 384-well plate. For control wells (0% inhibition), add 5 µL of assay buffer with DMSO.
-
Enzyme Addition: Dilute the c-Met kinase in assay buffer to a 4x working concentration. Add 5 µL of the 4x enzyme solution to all wells.
-
Reaction Initiation: Prepare a 2x substrate/ATP mixture in assay buffer. The final ATP concentration should be at its Km value for c-Met. Add 10 µL of this mixture to all wells to start the kinase reaction. The final assay volume is 20 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Add 10 µL of the Stop/Detection buffer to all wells. The EDTA will chelate Mg²⁺ and stop the kinase reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET plate reader with an excitation wavelength of 320 or 340 nm and emission wavelengths of 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm signal / 615 nm signal). Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the effect of a c-Met inhibitor on the growth of cancer cells with aberrant c-Met signaling.
Materials:
-
Cancer cell line with known c-Met activation (e.g., MKN-45, SNU-5)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear bottom plates
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Measurement:
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Incubate for 10 minutes to stabilize the luminescent signal.
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percentage of cell viability against the compound concentration and determine the GI50 (half-maximal growth inhibitory concentration) value.
References
Navigating F508del-CFTR Modulation: A Comparative Analysis of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and Alternative Therapies
For Immediate Release
A Deep Dive into the Efficacy of a Novel Pyridoindole Scaffold in F508del Cystic Fibrosis Models, Benchmarked Against Established and Investigational CFTR Modulators.
Researchers and drug development professionals in the cystic fibrosis (CF) field are continually exploring novel chemical scaffolds to address the trafficking and functional defects of the F508del-CFTR protein, the most common mutation causing CF.[1][2] This guide provides a comparative analysis of the therapeutic potential of compounds based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold, with a focus on its role in F508del models, contextualized against current CFTR corrector and potentiator therapies.
Recent studies have identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for CFTR modulators.[3][4] However, it is crucial to clarify that this scaffold has been primarily characterized for its role as a potentiator , a class of drugs that enhances the channel gating function of CFTR protein at the cell surface, rather than a corrector, which aims to rescue the protein's trafficking to the cell membrane.[3][4][5] This distinction is vital for understanding its therapeutic application in F508del-CF, where both protein misfolding (a target for correctors) and defective channel gating (a target for potentiators) are present.[5]
Comparative Efficacy in F508del Models
The following table summarizes the efficacy of a representative compound from the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole series and compares it with leading CFTR modulators. It is important to note that direct data for the specific "8-bromo" derivative was not available in the reviewed literature; therefore, data for a closely related, potent analogue from the same class is presented.
| Compound Class | Compound | Mechanism of Action | Model System | Efficacy Measurement | Result |
| Tetrahydro-pyrido[4,3-b]indole | Enantiomer 39 | Potentiator | F508del-CFTR FRT cells | EC50 (µM) | ~0.1 - 1 µM (sub-micromolar potency)[3] |
| G551D-CFTR FRT cells | Efficacy | Comparable to VX-770 at higher concentrations[3] | |||
| Aminophenyl-thiazole | Corr-4a | Corrector | F508del-CFTR expressing human bronchial epithelia | CFTR Function Rescue | ~8% of wild-type CFTR function[6] |
| Quinazoline | VRT-325 | Corrector | F508del-CFTR models | Proteolysis Resistance | Improved stability of NBD1[7] |
| Thiazole-carboxamide | Lumacaftor (VX-809) | Corrector | F508del-CFTR models | Proteolysis Resistance | Confers significant resistance to proteolysis[7] |
| Aminocyclohexyl-indazole | Tezacaftor (VX-661) | Corrector | F508del-CFTR models | Protein Folding | Stabilizes RNF5-resistant folding states[1] |
| Quinoline-ether | Elexacaftor (VX-445) | Corrector | F508del-CFTR models | Protein Folding | Stabilizes sequential folding states[1] |
| Quinolone | Ivacaftor (VX-770) | Potentiator | G551D-CFTR | Channel Gating | Potentiates channel-open probability[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.
Caption: CFTR protein processing pathway and points of intervention for corrector and potentiator drugs.
Caption: Workflow for assessing CFTR channel function using an Ussing chamber assay.
Detailed Experimental Protocols
A comprehensive understanding of the data requires insight into the methodologies used to generate it. Below are detailed protocols for key experiments in CFTR modulator research.
Western Blotting for CFTR Maturation
This assay is crucial for evaluating the efficacy of corrector compounds in rescuing the trafficking of F508del-CFTR from the ER to the Golgi apparatus.
-
Cell Culture and Lysis: Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR are seeded and grown to confluency. The cells are then treated with the test corrector compound (e.g., Lumacaftor, Tezacaftor) or vehicle control for a specified period (typically 16-24 hours). After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification and Electrophoresis: The total protein concentration in the lysates is determined using a BCA protein assay. Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, heated, and then separated by SDS-PAGE on a polyacrylamide gel.
-
Immunoblotting: The separated proteins are transferred to a PVDF membrane. The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CFTR. This is followed by incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: The HRP signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The immature, core-glycosylated form of CFTR (Band B, ~150 kDa) resides in the ER, while the mature, complex-glycosylated form (Band C, ~170 kDa) has trafficked through the Golgi.[7] An effective corrector will show an increase in the intensity of Band C relative to Band B.
Short-Circuit Current (Isc) Measurement in Ussing Chambers
This functional assay measures ion transport across an epithelial monolayer and is the gold standard for assessing the activity of both potentiators and correctors.
-
Cell Culture on Permeable Supports: FRT or human bronchial epithelial (HBE) cells expressing F508del-CFTR are cultured on permeable filter supports until they form a polarized, high-resistance monolayer. For corrector studies, cells are pre-treated with the corrector compound.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with identical physiological saline solutions and maintained at 37°C. The potential difference across the monolayer is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously recorded.
-
Pharmacological Manipulation:
-
Amiloride: Added to the apical side to block the epithelial sodium channel (ENaC), isolating the chloride current.
-
Forskolin: Added to the basolateral side to raise intracellular cAMP levels, thereby activating any CFTR channels present at the apical membrane.
-
Potentiator: The test potentiator (e.g., Ivacaftor or a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative) is added to the apical side to assess its ability to enhance the forskolin-stimulated current.
-
CFTR Inhibitor: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is indeed CFTR-dependent.[2]
-
-
Data Analysis: The change in Isc (ΔIsc) following the addition of each compound is measured and used to quantify CFTR activity.
Conclusion and Future Directions
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold represents a promising new class of CFTR potentiators.[3][4] While not correctors themselves, their potentiation activity makes them highly relevant for F508del-CFTR, particularly in combination with corrector molecules that can increase the amount of F508del-CFTR at the cell surface.[5] The future of CF therapy for the majority of patients lies in such combination treatments that address both the trafficking and gating defects of the F508del mutant protein.[9][10] Further investigation into the structure-activity relationship of bromo-substituted and other derivatives of the pyridoindole core is warranted to optimize their potency and pharmacokinetic properties, potentially leading to the development of next-generation potentiators for CF treatment.
References
- 1. Small-molecule correctors divert CFTR-F508del from ERAD by stabilizing sequential folding states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved correction of F508del-CFTR biogenesis with a folding facilitator and an inhibitor of protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights into the Binding Features of F508del CFTR Potentiators: A Molecular Docking, Pharmacophore Mapping and QSAR Analysis Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting F508del-CFTR to develop rational new therapies for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Structure-guided combination of novel CFTR correctors to improve the function of F508del-CFTR in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cross-Reactivity Profile of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of a molecule is intrinsically linked to its specificity. Off-target interactions can lead to unforeseen side effects or polypharmacology, which can be either beneficial or detrimental. This guide provides a comparative analysis of the cross-reactivity of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a member of the tetrahydro-γ-carboline class.
Direct and comprehensive cross-reactivity data for this compound is not extensively available in the public domain. However, by examining the known biological activities of the broader tetrahydro-γ-carboline scaffold and related substituted analogs, we can infer a likely cross-reactivity profile and compare it with alternative compounds.
Overview of the Tetrahydro-γ-carboline Scaffold
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Initial reports identified this compound as a key intermediate in the synthesis of kinase inhibitors, particularly targeting the c-Met receptor, a tyrosine kinase involved in cell proliferation and survival.
Subsequent research on the broader tetrahydro-γ-carboline class has revealed a wider range of biological activities, suggesting potential cross-reactivity. Notably, derivatives of this scaffold have been identified as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, highlighting a completely different target class. Furthermore, the structural similarity of carbolines to endogenous neurotransmitters suggests the potential for interactions with various receptors in the central nervous system.
Comparative Analysis of Biological Targets
While specific quantitative data for the 8-bromo derivative is scarce, the following table summarizes the known activities of the tetrahydro-γ-carboline scaffold and related compounds, providing a basis for understanding potential cross-reactivity.
Table 1: Comparative Biological Activities of Tetrahydro-γ-carbolines and Related Compounds
| Compound Class | Target | Assay Type | Measured Activity | Reference |
| Tetrahydro-γ-carboline | c-Met | Kinase Inhibition | Putative Target | [1] |
| Tetrahydro-γ-carboline Derivatives | CFTR | Potentiator Assay | Sub-micromolar EC50 | [2] |
| 8-Methoxy-tetrahydro-γ-carboline Derivative | CFTR | Potentiator Assay | Good Efficacy | [2] |
| 8-Methyl-substituted tetrahydro-γ-carboline | CFTR | Potentiator Assay | EC50: 0.27 µM | [2] |
| Tetrahydro-γ-carboline (unsubstituted) Derivative | CFTR | Potentiator Assay | EC50: 0.23 µM | [2] |
Experimental Methodologies
To facilitate the replication and further investigation of the cross-reactivity of this compound, detailed experimental protocols for key assays are provided below.
Kinase Inhibition Assay (General Protocol)
A typical kinase inhibition assay, such as for c-Met, would be performed as follows:
-
Reagents and Materials: Recombinant human c-Met kinase domain, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. The test compound is serially diluted in DMSO and pre-incubated with the c-Met kinase in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature. b. The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP. c. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using the detection reagent according to the manufacturer's instructions. e. The luminescence or fluorescence is measured, and the IC50 values are calculated by fitting the data to a dose-response curve.
CFTR Potentiator Assay (HS-YFP Assay)
The halide-sensitive yellow fluorescent protein (HS-YFP) assay is commonly used to screen for CFTR potentiators:
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human F508del-CFTR and the HS-YFP.
-
Procedure: a. Cells are seeded in 96-well plates and grown to confluence. b. The cells are washed with a chloride-free buffer. c. The test compound is added to the cells and incubated for a short period. d. CFTR channel activation is stimulated by the addition of a cAMP agonist (e.g., forskolin). e. The change in YFP fluorescence is monitored over time using a plate reader as an iodide-containing solution is added to quench the fluorescence. The rate of quenching is proportional to CFTR channel activity. f. Dose-response curves are generated to determine the EC50 and Emax values.
Visualizing Potential Interactions
The following diagrams illustrate the core chemical scaffold and a potential signaling pathway that could be modulated by this compound.
References
Pyrido[4,3-b]indole Derivatives: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrido[4,3-b]indole scaffold, a core structure in many natural and synthetic compounds, has emerged as a promising framework for the development of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated significant cytotoxic activity against a range of cancer cell lines, operating through diverse mechanisms of action. This guide provides a comparative analysis of the anticancer activity of various pyrido[4,3-b]indole derivatives, supported by experimental data and detailed protocols to aid in research and development efforts.
Comparative Anticancer Activity of Pyrido[4,3-b]indole Derivatives
The anticancer efficacy of pyrido[4,3-b]indole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The tables below summarize the in vitro anti-proliferative activities of representative compounds from different studies, highlighting their potency and selectivity.
Pyrido[4,3-b]indole Derivatives as Tubulin Polymerization Inhibitors
A significant number of pyrido[4,3-b]indole derivatives exert their anticancer effects by interfering with microtubule dynamics. One notable example is the compound 7k , a 9-aryl-5H-pyrido[4,3-b]indole derivative, which has shown potent activity against HeLa cells.[1]
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 7k | SGC-7901 (Gastric) | >50 | Tubulin Polymerization Inhibitor | [1] |
| 7k | HeLa (Cervical) | 8.7 ± 1.3 | Tubulin Polymerization Inhibitor | [1] |
| 7k | MCF-7 (Breast) | 30.4 ± 2.8 | Tubulin Polymerization Inhibitor | [1] |
Pyrido[3,4-b]indole Derivatives as MDM2 Inhibitors
Another class of these compounds, the pyrido[3,4-b]indole derivatives (also known as β-carbolines), has been investigated for their ability to inhibit the MDM2-p53 interaction. The compound SP-141 is a lead compound in this series, demonstrating strong binding to the MDM2 protein.[2][3] A series of novel pyrido[3,4-b]indoles have shown broad-spectrum anticancer activity with IC50 values in the nanomolar to low micromolar range.[4][5][6]
| Compound | Cell Line | IC50 (nM) | Mechanism of Action | Reference |
| Compound 11 | HCT116 (Colon) | 130 | MDM2 Inhibitor | [4][5] |
| HPAC (Pancreatic) | 200 | MDM2 Inhibitor | [4] | |
| MIA PaCa-2 (Pancreatic) | 200 | MDM2 Inhibitor | [4] | |
| Panc-1 (Pancreatic) | >50000 | MDM2 Inhibitor | [4] | |
| MCF-7 (Breast) | 80 | MDM2 Inhibitor | [4] | |
| MDA-MB-468 (Breast) | 80 | MDM2 Inhibitor | [4] | |
| A375 (Melanoma) | >50000 | MDM2 Inhibitor | [4] | |
| WM164 (Melanoma) | 130 | MDM2 Inhibitor | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the anticancer activity of pyrido[4,3-b]indole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrido[4,3-b]indole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[7][8][9]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a buffer in a 96-well plate.
-
Compound Addition: Add the pyrido[4,3-b]indole derivative at various concentrations to the wells.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a microplate reader. The rate of polymerization is determined from the slope of the linear portion of the curve.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and signaling pathways associated with the anticancer activity of pyrido[4,3-b]indole derivatives.
Caption: Experimental workflow for evaluating anticancer activity.
Caption: Inhibition of tubulin polymerization by pyrido[4,3-b]indoles.
Caption: MDM2-p53 pathway and its inhibition by pyrido[3,4-b]indoles.
References
- 1. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Guide to 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a Research Tool for the Serotonergic System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a member of the tetrahydro-γ-carboline class of compounds, as a potential research tool for investigating the serotonergic system. Due to the limited availability of direct pharmacological data for this specific compound in peer-reviewed literature, this guide leverages data from its close structural isomer, 8-bromo-1,2,3,4-tetrahydro-β-carboline, to infer its potential utility. A comparative analysis is presented against well-established research tools: WAY-100635, a potent 5-HT1A receptor antagonist; Ketanserin, a 5-HT2A receptor antagonist; and Citalopram, a selective serotonin reuptake inhibitor (SSRI).
Introduction to this compound
This compound belongs to the tetrahydro-γ-carboline family, a versatile scaffold known to interact with various biological targets. The introduction of a bromine atom at the 8th position of the carboline nucleus is a key structural feature. Studies on the isomeric β-carboline series have indicated that such a substitution can significantly enhance affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This suggests that this compound may serve as a valuable ligand for these receptors. Furthermore, patent literature has implicated the broader class of substituted tetrahydro-γ-carbolines as potential 5-HT6 receptor antagonists.
Comparative Pharmacological Profile
To contextualize the potential utility of this compound, its inferred properties are compared with established serotonergic research tools. The following tables summarize the binding affinities (Ki in nM) of these compounds at key serotonin receptors and relevant off-target sites. It is crucial to note that the data for the 8-bromo-tetrahydro-γ-carboline is inferred from its β-isomer and should be interpreted with caution.
Table 1: Comparative Binding Affinities at Serotonin Receptors
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) | SERT (Ki, nM) |
| 8-bromo-tetrahydro-γ-carboline (Inferred) | Data Not Available | Likely <100 | Likely <200 | Potentially Active | Data Not Available |
| WAY-100635 | 0.39 - 1.35[1][2] | >1000 | >1000 | >1000 | >1000 |
| Ketanserin | >1000 | 2 - 3.5[3][4] | 28 - 130[3] | ~300[3] | >1000 |
| Citalopram | >1000 | >1000 | >1000 | >1000 | 1.16 - 2.6[5][6] |
Table 2: Selectivity Profile - Binding Affinities at Key Off-Target Receptors
| Compound | Dopamine D2 (Ki, nM) | Dopamine D4 (Ki, nM) | α1-adrenergic (Ki, nM) | Histamine H1 (Ki, nM) |
| 8-bromo-tetrahydro-γ-carboline (Inferred) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| WAY-100635 | 940[1][7] | 3.3 - 16[1][7] | ~250 | >1000 |
| Ketanserin | ~500[3] | Data Not Available | ~40[3] | 2[3] |
| Citalopram | >1000 | >1000 | >1000 | >1000 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of the 5-HT2A receptor, a likely target for 8-bromo-tetrahydro-γ-carboline, and a typical experimental workflow for its characterization.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize serotonergic ligands.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor or rat cortical membranes.
-
Radioligand: [3H]Ketanserin (specific activity 60-90 Ci/mmol).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific determination: 10 µM Mianserin or unlabeled Ketanserin.
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Scintillation vials and scintillation cocktail.
-
Filtration manifold and vacuum pump.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µ g/assay tube.
-
Assay Setup: In triplicate, combine assay buffer, [3H]Ketanserin (final concentration ~1-2 nM), and either vehicle (for total binding), non-specific ligand (for non-specific binding), or varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the reaction. Incubate at 37°C for 30 minutes.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay for 5-HT2A Receptor Activity
Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Test compound and a known 5-HT2A agonist (e.g., serotonin) and antagonist (e.g., Ketanserin).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Preparation: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Assay:
-
Agonist Mode: Add varying concentrations of the test compound to the cells and measure the fluorescence signal over time.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a set period, then add a fixed concentration (e.g., EC80) of a known 5-HT2A agonist and measure the fluorescence signal.
-
-
Data Analysis:
-
Agonist Mode: Plot the change in fluorescence against the concentration of the test compound to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist response against the concentration of the test compound to determine the IC50 value.
-
Conclusion and Future Directions
This compound represents a promising, yet uncharacterized, research tool for the serotonergic system. Based on the pharmacology of its structural isomer, it is likely to exhibit significant affinity for 5-HT2A and 5-HT2C receptors. Its broader characterization across the full panel of serotonin receptors and key off-target proteins is essential to fully validate its utility. The experimental protocols provided in this guide offer a framework for such a validation. Should this compound demonstrate high affinity and selectivity for a particular serotonin receptor subtype, it could become a valuable tool for elucidating the role of that receptor in health and disease. Researchers are encouraged to perform comprehensive pharmacological profiling to establish its precise mechanism of action and selectivity before its widespread use in experimental paradigms.
References
- 1. This compound | 497261-38-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Location of the Antidepressant Binding Site in the Serotonin Transporter: IMPORTANCE OF SER-438 IN RECOGNITION OF CITALOPRAM AND TRICYCLIC ANTIDEPRESSANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Assessing the Specificity of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a member of the tetracyclic γ-carboline family, represents a versatile scaffold in medicinal chemistry. Its structural similarity to known bioactive molecules suggests a potential for interaction with multiple biological targets. This guide provides a comparative assessment of its likely specificity by examining structure-activity relationship (SAR) data from closely related analogs and comparing them to established inhibitors and ligands for relevant target classes. Due to the limited availability of direct, comprehensive screening data for this specific compound in the public domain, this analysis is based on inferences from its core structure and the known effects of its key substituents.
Core Structure and Potential Target Classes
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is a privileged scaffold found in compounds targeting a range of proteins, most notably kinases and serotonin receptors. The presence of a bromine atom at the 8-position is anticipated to significantly influence its binding affinity and selectivity profile.
Key Inferred Target Classes:
-
Kinases: The pyrido[4,3-b]indole scaffold has been identified as a core component of c-Met kinase inhibitors.
-
Serotonin Receptors: The γ-carboline structure is a known pharmacophore for various serotonin (5-HT) receptors, and halogenation can modulate binding affinity.[1][2][3]
Comparison with Known Kinase Inhibitors
The pyrido[4,3-b]indole scaffold is a recognized hinge-binding motif for several kinases. While specific data for the 8-bromo derivative is not available, we can compare its core structure to known c-Met inhibitors.
Table 1: Comparison of this compound Scaffold with Known c-Met Kinase Inhibitors
| Compound/Scaffold | Core Scaffold | Key Features for c-Met Inhibition | Reported IC50 (c-Met) |
| This compound | 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Potential hinge-binding via the pyridine and indole nitrogens. The 8-bromo substituent may occupy a hydrophobic pocket. | Data not available |
| Crizotinib | Aminopyridine | Forms hydrogen bonds with the kinase hinge region. | ~5 nM |
| Cabozantinib | Quinoline | Interacts with the ATP-binding site, forming key hydrogen bonds. | ~1.3 nM |
| Pyrido[3,4-b]indole Derivative (Example) | Pyrido[3,4-b]indole | Demonstrates potent, broad-spectrum anticancer activity, suggesting kinase inhibition as a possible mechanism.[4] | Data not available |
Signaling Pathway of c-Met
Caption: c-Met signaling pathway initiated by HGF binding.
Comparison with Known Serotonin Receptor Ligands
The tetrahydro-γ-carboline scaffold is structurally related to serotonin and is known to interact with several 5-HT receptors. The 8-bromo substitution on the related β-carboline scaffold has been shown to enhance affinity for 5-HT2 receptors, suggesting a similar effect may be observed for the γ-carboline structure.[3][5]
Table 2: Comparison of this compound Scaffold with Known Serotonin Receptor Ligands
| Compound/Scaffold | Core Scaffold | Target Receptor(s) | Key Features for Receptor Binding | Reported Ki (nM) |
| This compound | 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | 5-HT2A, 5-HT5A (inferred) | Indole nitrogen for hydrogen bonding. The 8-bromo group may enhance affinity through halogen bonding or hydrophobic interactions. | Data not available |
| Serotonin (5-HT) | Indolethylamine | Multiple 5-HT subtypes | The primary amine and indole ring are crucial for binding to most 5-HT receptors. | Varies by subtype |
| Ketanserin | Quinazoline | 5-HT2A antagonist | Binds to a hydrophobic pocket in the 5-HT2A receptor. | ~2 nM (5-HT2A) |
| 5-methyl-1,2,3,4-tetrahydro-γ-carboline | Tetrahydro-γ-carboline | 5-HT5A | The core scaffold demonstrates modest affinity.[1] | 5300 nM (mouse 5-HT5A)[1] |
| 8-bromo-1,2,3,4-tetrahydro-β-carboline | Tetrahydro-β-carboline | 5-HT2A, 5-HT2C | The 8-bromo substitution enhances affinity compared to the unsubstituted parent compound.[3] | High affinity (specific Ki not provided)[3] |
Experimental Workflow for Specificity Assessment
Caption: Workflow for assessing the specificity of a compound.
Experimental Protocols
While specific experimental data for this compound is not publicly available, the following are representative protocols for the types of assays that would be used to determine its specificity.
Kinase Inhibition Assay (e.g., for c-Met)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.
Methodology:
-
Reagents: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A kinase reaction buffer containing the c-Met enzyme and the test compound at various concentrations is prepared.
-
The reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is plotted against the logarithm of the test compound concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.
Radioligand Binding Assay (e.g., for 5-HT2A Receptor)
Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.
Methodology:
-
Reagents: Cell membranes expressing the human 5-HT2A receptor, a radiolabeled ligand (e.g., [3H]ketanserin), unlabeled competitor ligand (for non-specific binding determination), and the test compound.
-
Procedure:
-
The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
The incubation is carried out in a suitable buffer at a specific temperature (e.g., 25°C) to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using liquid scintillation counting.
-
-
Data Analysis: The IC50 value (concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from a competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Conclusion
The this compound scaffold holds significant potential as a pharmacologically active agent. Based on the analysis of its core structure and the influence of the 8-bromo substituent in related molecules, it is likely to exhibit activity at both kinase and serotonin receptor targets. The bromination at the 8-position may enhance its affinity for certain targets, such as the 5-HT2 receptors, compared to its unsubstituted parent compound. However, without direct experimental data, its precise specificity profile remains to be determined. The experimental workflows and protocols outlined in this guide provide a framework for the systematic evaluation of its selectivity and for comparison with other established therapeutic agents. Further investigation through broad panel screening and detailed SAR studies is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. gamma-Carbolines: binding at 5-HT5A serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of tetrahydrocarboline derivatives at human 5-HT5A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of beta-carbolines at 5-HT(2) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a chemical compound utilized in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Researchers, scientists, and drug development professionals must handle the disposal of this compound with the utmost care, treating it as hazardous waste. The following guidelines are based on established safety protocols for similar chemical substances and should be implemented in conjunction with institutional and local regulations.
Hazard Identification and Immediate Safety Precautions
-
Harmful if swallowed.
-
Toxic in contact with skin. [1]
-
Causes serious eye irritation. [1]
-
Very toxic to aquatic life. [1]
Immediate actions in case of exposure include:
-
After inhalation: Move the individual to fresh air.
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. A physician should be consulted immediately.[1]
-
After eye contact: Rinse out with plenty of water and consult an ophthalmologist.[1]
-
If swallowed: Have the victim drink water immediately (two glasses at most) and consult a physician.[1]
Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, all personnel must wear appropriate personal protective equipment.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Disposal Workflow
The proper disposal of this compound must follow a structured and compliant workflow to minimize risks. The process involves careful collection, labeling, and transfer of the chemical waste to a designated and approved waste management facility.
Detailed Disposal Protocol
The following step-by-step protocol provides a direct answer to the operational questions regarding the disposal of this compound.
Step 1: Waste Segregation
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS department.
-
Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., solutions containing the compound).
Step 2: Use of Designated Waste Containers
-
Utilize only approved hazardous waste containers provided by your institution's EHS department.
-
Ensure containers are compatible with the chemical and are in good condition with secure lids.
Step 3: Proper Labeling
-
Label the waste container clearly with the full chemical name: "this compound".
-
Include the CAS number: "497261-38-8".
-
Indicate the approximate quantity of the waste.
-
Affix all appropriate hazard symbols (e.g., "Toxic," "Harmful," "Environmentally Hazardous").
Step 4: Secure Storage
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Keep the container away from incompatible materials.
Step 5: Scheduling Waste Pickup
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide all necessary information about the waste, including its identity and quantity.
Step 6: Transfer to Central Accumulation
-
Trained EHS personnel will collect the waste and transport it to a central accumulation area for proper consolidation and temporary storage.
Step 7: Final Disposal
-
The waste will be transported by a licensed hazardous waste contractor to an approved waste disposal plant for final treatment and disposal in accordance with all local, state, and federal regulations.[2]
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
